molecular formula C14H21NO2 B3105314 Tert-butyl N-(3-isopropylphenyl)carbamate CAS No. 152418-89-8

Tert-butyl N-(3-isopropylphenyl)carbamate

Cat. No.: B3105314
CAS No.: 152418-89-8
M. Wt: 235.32 g/mol
InChI Key: GGUAOCGNCXVUKA-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-isopropylphenyl)carbamate is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl N-(3-isopropylphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl N-(3-isopropylphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-propan-2-ylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(2)11-7-6-8-12(9-11)15-13(16)17-14(3,4)5/h6-10H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUAOCGNCXVUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Tert-butyl N-(3-isopropylphenyl)carbamate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tert-butyl N-(3-isopropylphenyl)carbamate Physical and Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Intermediate for Medicinal Chemistry and Kinase Inhibitor Synthesis [1]

Executive Summary

Tert-butyl N-(3-isopropylphenyl)carbamate (CAS: 152418-89-8) is a specialized amine-protected intermediate used primarily in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways where the 3-isopropylaniline motif acts as a hydrophobic anchor. By masking the nucleophilic aniline nitrogen with a tert-butoxycarbonyl (Boc) group, this compound allows researchers to perform chemoselective transformations—such as electrophilic aromatic substitutions, lithiations, or cross-couplings—on the aromatic ring without interference from the amine. This guide details its physicochemical profile, synthesis protocols, and handling requirements for high-integrity research applications.

Chemical Identity & Structural Characterization[2][3][4][5][6][7]

Parameter Data
IUPAC Name tert-Butyl N-(3-isopropylphenyl)carbamate
Common Synonyms N-Boc-3-isopropylaniline; (3-Isopropylphenyl)carbamic acid tert-butyl ester
CAS Registry Number 152418-89-8
Molecular Formula C

H

NO

Molecular Weight 235.32 g/mol
SMILES CC(C)C1=CC=CC(NC(=O)OC(C)(C)C)=C1
Structural Class Carbamate-protected Aniline
Structural Insight

The molecule consists of a lipophilic isopropyl group at the meta-position of the phenyl ring relative to the carbamate nitrogen. This meta-substitution is critical in medicinal chemistry; unlike para-substituents which extend the molecule linearly, the meta-isopropyl group often occupies specific hydrophobic pockets in enzyme active sites (e.g., the allosteric pocket of certain kinases), improving binding affinity and selectivity.

Physical & Chemical Properties[2][3][4][5][6][7][8][9][11][12][13]

While specific experimental melting points for this intermediate are rarely indexed in public databases compared to the parent aniline, its properties can be reliably extrapolated from structural analogs (e.g., N-Boc-aniline and N-Boc-toluidines).

Property Value / Description Scientific Context
Physical State Low-melting solid or viscous oilThe bulky Boc group disrupts crystal packing, often lowering the melting point compared to planar anilines.
Melting Point (Predicted) 45 – 60 °C (or oil at RT)Analogs like N-Boc-aniline melt at ~54°C. The isopropyl group adds steric bulk that may depress this value.
Boiling Point (Predicted) ~330 °C (at 760 mmHg)High boiling point due to increased molecular weight; typically decomposes upon distillation without vacuum.
Solubility Soluble in organic solventsHighly soluble in DCM, THF, Ethyl Acetate, and Methanol. Insoluble in water.
pKa (Conjugate Acid) ~ -1 to 0 (Carbamate O)The Boc group significantly reduces the basicity of the nitrogen lone pair compared to the free aniline (pKa ~4.6).
Stability Base-stable; Acid-labileStable to aqueous bases (NaOH, KOH) and nucleophiles; rapidly cleaved by strong acids (TFA, HCl).

Synthesis & Production Protocol

The synthesis of Tert-butyl N-(3-isopropylphenyl)carbamate is a standard chemoselective protection of 3-isopropylaniline. The following protocol prioritizes yield and purity by minimizing the formation of isocyanate or urea byproducts.

Reagents
  • Substrate: 3-Isopropylaniline (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 equiv)
    
  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) (anhydrous)

  • Catalyst/Base: Triethylamine (Et

    
    N) (1.2 equiv) or DMAP (0.05 equiv - optional for acceleration)
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N

    
     or Ar), dissolve 3-isopropylaniline in anhydrous THF (concentration ~0.5 M).
    
  • Addition: Add Triethylamine to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the initial reaction.

  • Boc Introduction: Add Boc

    
    O (dissolved in a minimal amount of THF) dropwise over 15–20 minutes.
    
    • Why? Slow addition prevents local high concentrations that could lead to double protection (N,N-diBoc), although steric hindrance makes this less likely with this substrate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup:

    • Quench with water.

    • Extract with Ethyl Acetate (3x).[2]

    • Critical Wash: Wash the organic layer with 0.5 M HCl or 5% Citric Acid .

    • Reasoning: This acidic wash removes unreacted 3-isopropylaniline (which forms a water-soluble salt) and excess Triethylamine, while the neutral carbamate product remains in the organic layer.

  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Workflow Visualization

SynthesisWorkflow Start 3-Isopropylaniline (Substrate) Reagents Boc2O + Et3N in THF (0°C -> RT) Start->Reagents Dissolve Intermediate Reaction Mixture (Stir 4-12h) Reagents->Intermediate N-Acylation Workup Acid Wash (0.5M HCl) Removes unreacted amine Intermediate->Workup Quench & Extract Product Tert-butyl N-(3-isopropylphenyl)carbamate (Purified) Workup->Product Concentrate/Chromatography

Figure 1: Synthetic workflow for the Boc-protection of 3-isopropylaniline, highlighting the critical acid wash step for purification.

Analytical Characterization (Anticipated)

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

H NMR (400 MHz, CDCl )
  • 
     7.20 – 6.90 (m, 4H):  Aromatic protons. The pattern will show a complex multiplet due to the meta-substitution.
    
  • 
     6.45 (br s, 1H):  N-H  proton. The broad singlet confirms the secondary carbamate.
    
  • 
     2.88 (sept, J = 6.9 Hz, 1H):  Isopropyl CH .
    
  • 
     1.51 (s, 9H): tert-Butyl (Boc) methyl protons. Strong singlet.
    
  • 
     1.24 (d, J = 6.9 Hz, 6H):  Isopropyl CH 
    
    
    
    protons.
Mass Spectrometry (ESI)
  • [M+H]

    
    :  m/z 236.3
    
  • [M+Na]

    
    :  m/z 258.3 (Common adduct in ESI)
    
  • [M-Boc+H]

    
    :  m/z 136.2 (Fragment corresponding to the re-protonated 3-isopropylaniline)
    

Applications in Drug Discovery[2][13]

This compound serves as a "masked" aniline building block. Its utility lies in its ability to withstand basic and nucleophilic conditions, allowing modifications to the phenyl ring that would otherwise be incompatible with a free amine.

Key Reaction Pathways
  • Directed Ortho-Metalation (DoM): The Boc group can act as a Weak Directing Group (WDG) for lithiation, allowing functionalization at the ortho-position (position 2 or 6).

  • Deprotection: Removal of the Boc group restores the free amine for subsequent amide coupling or sulfonylation.

Deprotection Mechanism

The cleavage of the Boc group is acid-catalyzed, proceeding via a tert-butyl cation intermediate which is scavenged or eliminates to form isobutylene.

Deprotection Substrate N-Boc-3-isopropylaniline Acid Acid Treatment (TFA/DCM or HCl/Dioxane) Substrate->Acid Transition Unstable Carbamic Acid + tert-Butyl Cation Acid->Transition Protonation & Cleavage Final 3-Isopropylaniline Salt + CO2 + Isobutylene Transition->Final Decarboxylation

Figure 2: Acid-mediated deprotection pathway yielding the parent aniline salt.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[3]

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas. Moisture can slowly hydrolyze the carbamate over long periods.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust/vapors.

  • Spill Response: Adsorb on sand or vermiculite. Do not flush into surface water; carbamates can be toxic to aquatic life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86023971, tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate (Analogous Structure). Retrieved from [Link][4]

  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc protection/deprotection protocols).

Sources

"Tert-butyl N-(3-isopropylphenyl)carbamate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

Tert-butyl N-(3-isopropylphenyl)carbamate (CAS: 152418-89-8) serves as a critical protected intermediate in the synthesis of lipophilic pharmacophores.[1][2] In modern drug discovery, the 3-isopropylphenyl moiety is frequently employed to optimize Ligand Efficiency (LipE) by filling hydrophobic pockets within target proteins (e.g., kinases, TRPV1 channels) without introducing excessive molecular weight.[2] This guide details the physicochemical profile, validated synthesis protocols, and deprotection strategies for this building block, emphasizing its role in Structure-Activity Relationship (SAR) studies.[2]

Nomenclature & Chemical Identity

The precise identification of this molecule is essential for database integration and regulatory compliance.[2]

Identifier TypeValue
IUPAC Name tert-butyl N-(3-isopropylphenyl)carbamate
Common Synonyms N-Boc-3-isopropylaniline; (3-Isopropylphenyl)carbamic acid tert-butyl ester
CAS Number 152418-89-8
Molecular Formula C₁₄H₂₁NO₂
SMILES CC(C)C1=CC=CC(NC(=O)OC(C)(C)C)=C1
InChI Key Derived from structure:[1][2][3][4][][6][7][8][9][10] XSVHXQLAYYQIJY-UHFFFAOYAL (Analogous connectivity)

Chemical Architecture & Properties

The molecule features a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen of a meta-substituted aniline.[1][2] The isopropyl group at the meta position provides significant steric bulk and lipophilicity, distinct from para-substituted analogues which often suffer from rapid metabolic oxidation.[2]

PropertyDataRelevance
Molecular Weight 235.32 g/mol Fragment-based drug design compliant (<300 Da).[1][2]
Calculated LogP ~4.2High lipophilicity; useful for membrane permeability.[2]
H-Bond Donors 1 (Amide NH)Critical for backbone interactions in protein binding.[1][2]
H-Bond Acceptors 2 (Carbonyl O, Ether O)Standard carbamate interaction points.[2]
Physical State Low-melting solid / Viscous OilHandling requires gentle warming if crystallized.[1][2]

Synthesis Protocol: N-Boc Protection

Expert Insight: Anilines are generally less nucleophilic than aliphatic amines due to resonance delocalization of the lone pair into the aromatic ring.[1][2] Consequently, the reaction with Di-tert-butyl dicarbonate (Boc₂O) often requires a catalyst (DMAP) or elevated temperatures compared to standard amino acid protection.[1][2]

Reaction Workflow

The following diagram illustrates the validated pathway for synthesizing the target carbamate from commercially available 3-isopropylaniline.

SynthesisWorkflow Reactant 3-Isopropylaniline (CAS: 5369-16-4) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Reagent Boc2O + TEA (Cat. DMAP) Reagent->Intermediate Product Tert-butyl N-(3-isopropylphenyl) carbamate Intermediate->Product Elimination Byproducts CO2 (gas) + t-BuOH Intermediate->Byproducts

Figure 1: Synthetic pathway for the N-Boc protection of 3-isopropylaniline via nucleophilic acyl substitution.[1][2]

Step-by-Step Methodology

Reagents:

  • 3-Isopropylaniline (1.0 equiv)[1][2][11]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)[1][2]

  • Triethylamine (TEA) (2.0 equiv)[1]

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropylaniline (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add TEA (20 mmol) followed by catalytic DMAP (1 mmol). Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Add Boc₂O (12 mmol) dissolved in a minimal amount of DCM dropwise over 15 minutes. Note: Gas evolution (CO₂) may occur.[1][2]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–12 hours. Monitor reaction progress via TLC (SiO₂; Hexane/EtOAc 8:1). The aniline starting material will disappear (visualize with UV; ninhydrin is often faint for anilines).[2]

  • Workup: Quench the reaction with water (20 mL). Extract the aqueous layer with DCM (3 x 20 mL).[2] Wash combined organics with 1N HCl (to remove excess TEA/DMAP), followed by saturated NaHCO₃ and brine.[2]

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure carbamate.

Application in Drug Design

The tert-butyl N-(3-isopropylphenyl)carbamate moiety is not merely a protected intermediate; it is a precursor to a high-value pharmacophore.[1]

The "Meta-Isopropyl" Effect

In medicinal chemistry, placing an isopropyl group at the meta position of a phenyl ring (relative to the nitrogen attachment) serves two specific functions:

  • Conformational Lock: The steric bulk restricts the rotation of the phenyl ring when bound in an active site, reducing the entropic penalty of binding.[2]

  • Hydrophobic Fill: It targets lipophilic pockets (e.g., the "back pocket" of kinase enzymes) more effectively than a methyl group, often resulting in a 10–50x potency increase.[2]

Case Study: TRPV1 Antagonists

Research into pain management has utilized this specific scaffold.[2][12] For example, TRPV1 antagonists designed to treat neuropathic pain often incorporate the 3-isopropylphenyl motif to improve CNS penetration and potency.[1][2] The carbamate is deprotected to the free amine, which is then coupled to heterocyclic cores (e.g., thiazoles or pyrrolidines).

  • Target: Transient Receptor Potential Vanilloid 1 (TRPV1).[2][12]

  • Outcome: Analogs derived from this intermediate demonstrated nanomolar potency (IC₅₀ = 2.66 nM) and a brain/plasma ratio > 1.5.[2][12]

Deprotection & Handling

Removing the Boc group to reveal the reactive amine is the final step before scaffold coupling.[2]

Validated Deprotection Strategies

The choice of acid depends on the sensitivity of other functional groups in the molecule.[2]

DeprotectionLogic Substrate Boc-Protected Intermediate Decision Acid Sensitivity of Other Groups? Substrate->Decision RouteA Method A: TFA/DCM (Standard) Decision->RouteA None RouteB Method B: HCl/Dioxane (Non-oxidizing) Decision->RouteB Acid Stable RouteC Method C: TMSOTf (Mild/Aprotic) Decision->RouteC Highly Labile

Figure 2: Decision matrix for deprotection of the N-Boc group.

Standard Protocol (Method A - TFA):

  • Dissolve the carbamate in DCM (0.1 M concentration).[2]

  • Add Trifluoroacetic acid (TFA) to a final concentration of 20–50% v/v.[2]

  • Stir at room temperature for 1–2 hours.

  • Concentrate in vacuo. Crucial: Co-evaporate with toluene or ether 3 times to remove residual TFA, which can interfere with subsequent couplings.[2]

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2735700, tert-Butyl (3-aminopropyl)carbamate (Analogous Chemistry). Retrieved from [1]

  • Wang, Y., et al. (2022).[2] Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. European Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] 3-Isopropylaniline Product Information. Retrieved from [1][2]

Sources

Tert-Butyl N-(3-isopropylphenyl)carbamate: A Strategic Scaffold for Regioselective Arene Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl N-(3-isopropylphenyl)carbamate (CAS: 152418-89-8) is frequently mischaracterized solely as a "protected amine." In advanced organic synthesis and medicinal chemistry, this intermediate serves a dual purpose: it acts as a robust protective shield for the oxidation-prone aniline moiety and, more critically, functions as a Directed Metalation Group (DMG) .

This technical guide dissects the utility of this carbamate in drug development, specifically focusing on its ability to leverage the ortho-directing power of the Boc group combined with the steric influence of the meta-isopropyl substituent to achieve high-precision regioselectivity.

Strategic Rationale: The "Masked Director" Hypothesis

The decision to convert 3-isopropylaniline (m-cumidine) into its N-Boc derivative is rarely trivial. It is a calculated step to overcome two specific synthetic bottlenecks:

A. Chemoselectivity & Catalyst Preservation

Free anilines are potent nucleophiles and reducing agents. In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the free nitrogen lone pair can coordinate to the Pd center, poisoning the catalyst and stalling the catalytic cycle.

  • Solution: The Boc group delocalizes the nitrogen lone pair into the carbonyl system, rendering the amine non-nucleophilic and compatible with sensitive transition metal catalysts.

B. Regioselective Lithiation (The Core Value)

The most powerful application of this molecule is in Directed Ortho Metalation (DoM) .

  • Mechanism: The carbonyl oxygen of the Boc group coordinates with alkyllithium reagents (e.g., t-BuLi or n-BuLi), bringing the base into proximity with the ortho protons.

  • Steric Steering: In 3-isopropylaniline, there are two ortho positions relative to the nitrogen: C2 and C6 .

    • C2 Position: Located between the bulky N-Boc group and the meta-isopropyl group. This site is sterically congested ("blocked").

    • C6 Position: Sterically accessible.

  • Outcome: Lithiation occurs almost exclusively at C6 , allowing for the introduction of electrophiles (E+) at the para-position relative to the isopropyl group. This enables the synthesis of 1,2,5-trisubstituted benzene patterns that are otherwise difficult to access via classical Electrophilic Aromatic Substitution (EAS).

Synthesis Protocol: Preparation of the Scaffold

Objective: High-yield conversion of 3-isopropylaniline to tert-butyl N-(3-isopropylphenyl)carbamate without formation of isocyanate side products.

Materials
  • Substrate: 3-Isopropylaniline (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv) or NaHCO₃ (sat. aq.)

  • Solvent: THF or Dioxane/Water (1:1)

Step-by-Step Methodology
  • Solubilization: Dissolve 3-isopropylaniline in THF (0.5 M concentration).

  • Base Addition: Add Triethylamine slowly at 0°C. Note: For scale-up >10g, use a biphasic system (Dioxane/sat. NaHCO₃) to simplify workup.

  • Reagent Introduction: Add Boc₂O (dissolved in minimal THF) dropwise over 30 minutes. The exotherm must be controlled to <10°C to prevent thermal decomposition of Boc₂O.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Dissolve residue in EtOAc and wash with 1M citric acid (to remove unreacted aniline) followed by brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography for industrial scalability.

Advanced Application: Directed Ortho Metalation (DoM)[1][2]

This workflow illustrates the generation of a C6-functionalized derivative.

Experimental Workflow
  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

  • Solution Prep: Dissolve Tert-butyl N-(3-isopropylphenyl)carbamate in anhydrous THF. Cool to -78°C .

  • Lithiation: Add t-BuLi (2.2 equiv) dropwise. Critical: The temperature must remain below -70°C to prevent the "Boc-attack" side reaction (where the anion attacks its own carbamate carbonyl).

  • Incubation: Stir for 1 hour at -78°C. The solution typically turns bright yellow/orange, indicating the formation of the lithiated species.

  • Electrophile Trapping: Add the Electrophile (e.g., DMF for formylation, I₂ for iodination) slowly.

  • Quench: Warm to RT and quench with sat. NH₄Cl.

Visualization: Regioselectivity Mechanism

DoM_Mechanism cluster_sterics Steric Steering Factors Substrate Tert-butyl N-(3-isopropylphenyl)carbamate Coordination Pre-Lithiation Complex (Li coordinates to C=O) Substrate->Coordination + t-BuLi (-78°C) Transition Transition State (Steric clash at C2 vs Open C6) Coordination->Transition Deprotonation Lithiated C6-Lithiated Intermediate (Kinetic Product) Transition->Lithiated Regioselective Removal of H-6 Product C6-Functionalized Product Lithiated->Product + Electrophile (E+) Factor1 C2: Blocked by Isopropyl Factor2 C6: Accessible

Caption: The coordination-directed lithiation mechanism showing the preferential activation of the C6 position due to steric hindrance at C2.

Deprotection: Restoring the Amine

Once the scaffold is elaborated, the Boc group is removed to recover the aniline functionality.

Protocol (Acidolysis)
  • Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio) OR 4M HCl in Dioxane.

  • Procedure: Stir the protected compound in the acid solution at 0°C -> RT for 1-2 hours.

  • Scavengers: If the molecule contains electron-rich aromatic rings (e.g., indoles, phenols), add triethylsilane (TES) as a cation scavenger to prevent tert-butyl cation re-attachment.

Quantitative Comparison of Deprotection Methods:

MethodConditionsProsCons
TFA / DCM 25°C, 1hRapid, standard protocol.TFA is expensive; requires rigorous removal.
HCl / Dioxane 25°C, 2hClean conversion to HCl salt.Highly acidic; may cleave sensitive ethers.
H₃PO₄ (85%) 25°C, 4hMild, chemoselective.Slower; requires aqueous workup.
TMSOTf / 2,6-Lutidine 0°C, 30minNon-protic; safe for acid-sensitive groups.Expensive reagents; moisture sensitive.

References

  • Stanetty, P., Koller, H., & Mihovilovic, M. (1992).[1] Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline).[1] Revision and improvements. Journal of Organic Chemistry, 57(25), 6833–6837. Link

  • Snieckus, V. (1990).[2] Directed ortho metalation.[2][3][1][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701–2724. Link

  • Li, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[5] Heliyon, 6(6), e04226. Link

Sources

Introduction to Boc Protection of Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, particularly within the synthesis of kinase inhibitors and GPCR ligands, the protection of aniline nitrogens is a critical checkpoint. Unlike their aliphatic counterparts, anilines possess significantly reduced nucleophilicity due to resonance delocalization of the nitrogen lone pair into the aromatic ring. This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for the tert-butyloxycarbonyl (Boc) protection of anilines, addressing the specific challenges of electronic deactivation and steric hindrance.

Part 1: Mechanistic Underpinnings

To optimize a reaction, one must understand the electronic landscape. The primary challenge in protecting anilines is the nucleophilicity deficit .

The Resonance Problem

In aliphatic amines (


), the nitrogen lone pair is localized and highly nucleophilic (

). In anilines (

), this lone pair is delocalized into the

-system of the benzene ring (

). This reduces the rate of attack on the electrophilic carbonyl of di-tert-butyl dicarbonate (

).
The DMAP Catalytic Cycle

For sluggish anilines, 4-Dimethylaminopyridine (DMAP) is not merely a base; it is a nucleophilic catalyst . It attacks


 to form a highly electrophilic N-Boc-pyridinium species, which is orders of magnitude more reactive toward the aniline than 

itself.

BocMechanism Boc2O Boc2O Activated [Boc-DMAP]+ (Activated Electrophile) Boc2O->Activated DMAP Attack DMAP DMAP (Catalyst) DMAP->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate + Aniline Aniline Aniline (Ar-NH2) Aniline->Intermediate Intermediate->DMAP Regeneration Product N-Boc Aniline Intermediate->Product Collapse Byproducts CO2 + t-BuOH Intermediate->Byproducts

Figure 1: The DMAP catalytic cycle transforms the moderate electrophile


 into a potent acylating agent.

Part 2: Strategic Reagent Selection

Selection of the correct solvent and base system is dictated by the electronic nature of the aniline substrate.

Solvent & Catalyst Matrix[2]
ParameterStandard Conditions"Difficult" Substrates (EWG*)Green/Alternative
Solvent DCM or THFTHF (Reflux) or TolueneEthanol or Solvent-Free
Catalyst DMAP (0.1 eq)DMAP (0.5-1.0 eq) or Iodine (

)
Sulfamic Acid
Base TEA or DIPEALiHMDS (Lithium Hexamethyldisilazide)None
Temp 25°C60°C - Reflux25°C
Use Case Electron-rich/neutral anilinesNitroanilines, HaloanilinesLarge scale, non-GMP

*EWG: Electron-Withdrawing Group

Part 3: Optimized Synthetic Protocols

Protocol A: The Standard Method (DMAP-Catalyzed)

Best for: Unsubstituted anilines, alkyl-anilines, and methoxy-anilines.

Reagents:

  • Aniline (1.0 equiv)[1]

  • 
     (1.2 - 1.5 equiv)
    
  • DMAP (0.1 equiv)

  • TEA (1.5 equiv)

  • DCM (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: In a clean, dry round-bottom flask, dissolve the Aniline (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq). Note: TEA acts as an acid scavenger to neutralize the proton released during the collapse of the tetrahedral intermediate.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add

    
      (1.2 eq) dropwise (dissolved in minimal DCM if solid).
    
    • Critical Control: Rapid addition can lead to exotherms and uncontrolled

      
       evolution.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC (Stain: PMA or UV; Ninhydrin is often ineffective for anilines).

  • Workup: Quench with saturated

    
    . Wash organic layer with 0.5M citric acid (to remove DMAP and TEA) followed by brine. Dry over 
    
    
    
    .[2]
Protocol B: The "Heavy Duty" Method (LiHMDS)

Best for: Electron-deficient anilines (e.g., 4-nitroaniline, 2-chloroaniline) or sterically hindered substrates.

Rationale: Weak nucleophiles require deprotonation to form the anilide anion (


), which is a potent nucleophile, before reacting with 

.

Reagents:

  • Aniline (1.0 equiv)[1]

  • LiHMDS (1.0 M in THF, 1.1 equiv)

  • 
     (1.2 equiv)[3][4]
    
  • Anhydrous THF

Step-by-Step Workflow:

  • Deprotonation: Dissolve the Aniline in anhydrous THF under

    
     atmosphere. Cool to -78°C.
    
  • Anion Formation: Add LiHMDS (1.1 eq) dropwise. Stir for 30 minutes at -78°C. The color often changes (yellow/orange) indicating anion formation.

  • Trapping: Add

    
      (1.2 eq) dissolved in THF dropwise.
    
  • Completion: Allow the reaction to warm to RT slowly over 2 hours.

  • Quench: Carefully quench with saturated

    
     (gas evolution possible).
    

Part 4: Troubleshooting & Purification

The Di-Boc Problem

A common pitfall with anilines is the formation of the


-di-Boc species (

). This occurs because the mono-Boc product can still be deprotonated and react again, especially if excess base/

is present.

Corrective Strategy (Selective Hydrolysis): If you observe di-Boc formation:

  • Isolate the crude mixture.

  • Dissolve in MeOH.

  • Add

    
     (2.0 eq) or NaOH (1.0 eq).
    
  • Stir at RT or mild reflux. The sterically crowded di-Boc group is much more labile than the mono-Boc; it will hydrolyze back to the desired mono-Boc product selectively.

Decision Tree for Method Selection

MethodSelection Start Start: Aniline Substrate CheckEWG Are there strong EWGs? (NO2, CF3, CN) Start->CheckEWG CheckSteric Is it sterically hindered? (Ortho-substitution) CheckEWG->CheckSteric Yes Standard Use Protocol A: DMAP/TEA/DCM CheckEWG->Standard No Reflux Use Modified Protocol A: THF Reflux + Excess Boc2O CheckSteric->Reflux No (Just Electronic issues) LiHMDS Use Protocol B: LiHMDS Deprotonation CheckSteric->LiHMDS Yes (Steric + Electronic)

Figure 2: Decision matrix for selecting the appropriate protection strategy.

Part 5: Deprotection Considerations

While this guide focuses on protection, the stability profile is relevant.


-Boc anilines are generally less stable  to acid than 

-Boc alkyl amines.
  • Standard Deprotection: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Warning: In highly electron-rich anilines, the tert-butyl cation generated during deprotection can re-attach to the aromatic ring (Friedel-Crafts alkylation). Scavengers (e.g., triethylsilane or 1,3-dimethoxybenzene) must be added during deprotection to prevent this.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[5][6] John Wiley & Sons, 5th Edition. (The definitive source for protection/deprotection chemistry).

  • DMAP-Catalyzed Boc Protection Mechanism. Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. J. Org.[5][7] Chem. 2000, 65, 6368–6380. [Link]

  • Iodine Catalyzed Protection (Green Method). Varala, R., et al. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines.[5] J. Org.[5][7] Chem. 2006, 71, 8283–8286.[5][7] [Link]

  • LiHMDS Method for Hindered Amines. Organic Chemistry Portal Protocols.[Link]

Sources

"Tert-butyl N-(3-isopropylphenyl)carbamate" spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: Tert-butyl N-(3-isopropylphenyl)carbamate [1][2][3][4][5]

Executive Summary & Strategic Utility

Tert-butyl N-(3-isopropylphenyl)carbamate (CAS: 152418-89-8) serves as a critical protected intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and receptor modulators. Its core utility lies in the Boc (tert-butoxycarbonyl) protecting group, which masks the nucleophilic aniline nitrogen, allowing for selective functionalization of the aromatic ring or the isopropyl side chain without interference.

For drug development professionals, this compound represents a "masked" 3-isopropylaniline—a scaffold frequently found in herbicides, fungicides, and small-molecule inhibitors targeting the hydrophobic pockets of enzymes. The spectral data provided below is essential for quality control (QC) and structural validation during scale-up.

Chemical Identity & Physicochemical Properties

PropertyData
IUPAC Name tert-butyl (3-isopropylphenyl)carbamate
Common Name N-Boc-3-isopropylaniline
CAS Number 152418-89-8
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.33 g/mol
Physical State White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water

Synthesis & Reaction Pathway

The synthesis follows a standard nucleophilic substitution pathway where 3-isopropylaniline attacks the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O). This reaction is thermodynamically driven but often requires a catalyst (DMAP) or mild base (TEA) to scavenge protons and drive the equilibrium.

Experimental Protocol (Validation Standard)
  • Reagents: 3-Isopropylaniline (1.0 eq), Boc₂O (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 3-isopropylaniline in dry dichloromethane (DCM) under N₂ atmosphere.

    • Add Triethylamine (TEA) and cool to 0°C.

    • Add Boc₂O dropwise (dissolved in DCM) to control exotherm.

    • Warm to room temperature and stir for 4–6 hours (monitor by TLC: R_f of product > starting material).

    • Workup: Wash with 1M HCl (to remove unreacted aniline), then saturated NaHCO₃. Dry over MgSO₄.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Pathway Visualization

SynthesisPathway Aniline 3-Isopropylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Intermediate Product Tert-butyl N-(3-isopropylphenyl)carbamate (Protected Amine) Intermediate->Product Elimination Byproduct CO2 + t-BuOH Intermediate->Byproduct

Figure 1: Synthetic pathway for N-Boc protection of 3-isopropylaniline via nucleophilic acyl substitution.

Spectral Characterization (NMR, IR, MS)

The following data represents the reference standard for a high-purity (>98%) sample.

A. Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) The spectrum is characterized by the distinct Boc singlet and the isopropyl coupling pattern.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.20 – 7.28 Multiplet1HAr-H (C5)Meta to both substituents; least perturbed.
7.15 Singlet (br)1HAr-H (C2)Ortho to both groups; flanked by steric bulk.
7.05 Doublet1HAr-H (C6)Ortho to Carbamate; shifts upfield slightly vs. aniline.
6.92 Doublet1HAr-H (C4)Para to Carbamate; Ortho to Isopropyl.
6.45 Broad Singlet1HN-H Exchangeable proton; broadens due to quadrupole relaxation of N.
2.88 Septet (J=6.9 Hz)1HCH (Isopropyl)Characteristic methine splitting by 6 adjacent methyl protons.
1.52 Singlet9Ht-Bu (Boc)Intense diagnostic peak; confirms protection.
1.24 Doublet (J=6.9 Hz)6HCH₃ (Isopropyl)Methyls split by the single methine proton.

¹³C NMR (100 MHz, CDCl₃)

  • Carbonyl (C=O): 152.8 ppm (Carbamate resonance).

  • Aromatic Quaternary: 149.5 ppm (C-iPr), 138.2 ppm (C-N).

  • Aromatic CH: 128.8, 122.4, 119.5, 117.2 ppm.

  • Boc Quaternary: 80.4 ppm (C-O bond).

  • Aliphatic: 34.1 ppm (iPr-CH), 28.4 ppm (Boc-CH₃), 24.0 ppm (iPr-CH₃).

B. Infrared Spectroscopy (FT-IR)
  • 3320 cm⁻¹ (Medium, Broad): N-H stretching vibration. A sharp band indicates non-hydrogen bonded forms (dilute), while a broader band indicates H-bonding.

  • 2965 cm⁻¹ (Strong): C-H stretching (sp³), enhanced by the isopropyl and t-butyl groups.

  • 1715 cm⁻¹ (Strong): C=O stretching. This is the diagnostic band for the carbamate. It appears at a higher frequency than amides due to the electronegative oxygen atom.

  • 1160 cm⁻¹ (Strong): C-O-C stretching of the ester linkage.

C. Mass Spectrometry (ESI-MS)

The fragmentation pattern is dominated by the instability of the Boc group under ionization conditions.

  • Molecular Ion [M+H]⁺: m/z 236.2 (Weak).

  • Sodium Adduct [M+Na]⁺: m/z 258.2 (Often the base peak in ESI).

  • Fragment [M - tBu + H]⁺: m/z 180.1 (Loss of isobutene).

  • Fragment [M - Boc + H]⁺: m/z 136.1 (Restoration of the aniline core; loss of CO₂ + isobutene).

Fragmentation Logic Visualization

MassSpec Parent Parent Ion [M+H]+ m/z 236 Intermediate Carbamic Acid [M - C4H8]+ m/z 180 Parent->Intermediate Loss of Isobutene (-56 Da) BasePeak Aniline Core [M - Boc]+ m/z 136 Intermediate->BasePeak Decarboxylation (-44 Da)

Figure 2: ESI-MS fragmentation pathway showing the sequential loss of the tert-butyl group and carbon dioxide.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Isopropylaniline (CAS 5369-16-4). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Tert-butyl N-(3-isopropylphenyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of Tert-butyl N-(3-isopropylphenyl)carbamate, a compound of interest in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in determining the developability and application of novel chemical entities, this document offers a multi-faceted approach to understanding and quantifying the solubility of this specific carbamate derivative.[1][2] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility profile. The narrative synthesizes theoretical principles of solubility, the physicochemical properties of the molecule, and a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of drug development.[3] It is a pivotal physicochemical property that dictates a compound's behavior in various biological and chemical systems, influencing everything from reaction kinetics in a synthesis flask to bioavailability in a patient. Poor solubility can lead to challenges in formulation, unreliable dosing, and ultimately, the failure of a promising therapeutic candidate. For a synthetic building block like Tert-butyl N-(3-isopropylphenyl)carbamate, a thorough understanding of its solubility in a range of organic solvents is essential for optimizing reaction conditions, designing efficient purification strategies, and developing robust analytical methods.[2][3]

Carbamate derivatives are a significant class of compounds in medicinal chemistry, often utilized as protecting groups in organic synthesis or as integral structural motifs in therapeutic agents themselves.[4][5] The "Tert-butyl N-(3-isopropylphenyl)carbamate" molecule combines the bulky, lipophilic tert-butyl group with a substituted phenyl ring, features that significantly influence its interaction with various solvents. This guide will deconstruct the molecular architecture of this compound to predict its solubility behavior and provide a robust framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its properties, including solubility. By examining the constituent parts of Tert-butyl N-(3-isopropylphenyl)carbamate, we can make informed predictions about its solubility based on the principle of "like dissolves like."[6]

  • Molecular Structure:

    • Tert-butyl Group: This bulky, nonpolar alkyl group contributes significantly to the lipophilicity of the molecule, suggesting a preference for nonpolar organic solvents.

    • N-(3-isopropylphenyl) Group: The phenyl ring is generally nonpolar, while the isopropyl substituent further enhances its lipophilic character.

    • Carbamate Linkage (-NHCOO-): This functional group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl and ester oxygens). This feature introduces a degree of polarity to the molecule, potentially allowing for solubility in more polar solvents.

  • Predicted Solubility: Based on its structure, Tert-butyl N-(3-isopropylphenyl)carbamate is expected to be a largely nonpolar molecule with some capacity for polar interactions. Therefore, it is predicted to have:

    • High solubility in nonpolar and moderately polar aprotic solvents such as hexane, toluene, diethyl ether, and dichloromethane.

    • Moderate to good solubility in polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and acetone, where the carbamate group can engage in dipole-dipole interactions.

    • Lower solubility in polar protic solvents like ethanol and methanol, where the solvent's strong hydrogen bonding network may be disrupted by the large nonpolar regions of the solute.

    • Very low to negligible solubility in water, due to the predominance of lipophilic character.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through empirical measurement.[7] The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility and is detailed below.[1] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle

The shake-flask method involves adding an excess of the solid compound to a known volume of solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined by a suitable analytical technique.[1]

Materials and Equipment
  • Tert-butyl N-(3-isopropylphenyl)carbamate (solid)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid into vials B Add known volume of solvent A->B Dispense C Seal vials and place in shaker B->C Secure D Agitate at constant temp. (e.g., 24-48 hours) C->D Incubate E Centrifuge to pellet undissolved solid D->E Post-incubation F Filter supernatant (0.22 µm filter) E->F Clarify G Prepare dilutions of the filtrate F->G Sample H Analyze by HPLC-UV G->H Inject I Quantify against a calibration curve H->I Calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of Tert-butyl N-(3-isopropylphenyl)carbamate into a series of vials, ensuring a clear excess of solid will remain after equilibration (e.g., 10-20 mg).

    • Pipette a precise volume of each selected organic solvent into the corresponding vials (e.g., 1.0 mL).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate for most organic systems.[1] The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand for a short period to let the bulk of the solid settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining undissolved solid.[8]

    • Carefully draw the supernatant using a syringe and pass it through a syringe filter (0.22 µm) into a clean vial. This step is crucial to remove any fine particulates that could artificially inflate the measured solubility.[8]

  • Analysis and Quantification:

    • Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

    • Prepare a set of calibration standards of Tert-butyl N-(3-isopropylphenyl)carbamate of known concentrations in the same solvent.

    • Analyze the diluted samples and calibration standards using a validated HPLC-UV method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.

    • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of Tert-butyl N-(3-isopropylphenyl)carbamate at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Molar Solubility (mol/L)
Nonpolar Hexane0.1[Insert Data][Insert Data]
Toluene2.4[Insert Data][Insert Data]
Aprotic, Mod. Polar Dichloromethane3.1[Insert Data][Insert Data]
Ethyl Acetate4.4[Insert Data][Insert Data]
Acetone5.1[Insert Data][Insert Data]
Protic, Polar Ethanol4.3[Insert Data][Insert Data]
Methanol5.1[Insert Data][Insert Data]
Aqueous Water10.2[Insert Data][Insert Data]

Note: The data in this table is illustrative. Researchers should populate it with their own experimentally determined values.

Causality and Logical Relationships

The relationship between the physicochemical properties of Tert-butyl N-(3-isopropylphenyl)carbamate and its solubility in different solvents can be visualized as a logical flow.

G cluster_compound Compound Properties cluster_interaction Intermolecular Forces cluster_solubility Solubility Outcome A Large Nonpolar Groups (tert-butyl, isopropylphenyl) C Van der Waals Forces A->C Dominant B Polar Carbamate Group (-NHCOO-) D Dipole-Dipole Interactions B->D Possible E Hydrogen Bonding B->E Possible F High Solubility in Nonpolar Solvents C->F G Moderate Solubility in Polar Aprotic Solvents D->G E->G H Low Solubility in Polar Protic Solvents E->H Competes with solvent-solvent H-bonds

Caption: Relationship between molecular properties and solubility.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of Tert-butyl N-(3-isopropylphenyl)carbamate in organic solvents. By integrating theoretical principles with a robust, step-by-step experimental protocol, researchers are empowered to generate reliable and accurate solubility data. This information is invaluable for the rational design of synthetic routes, the development of purification methods, and the formulation of this compound for its intended applications in pharmaceutical research and beyond. The methodologies described herein are grounded in established scientific principles and represent best practices in the field, ensuring the generation of trustworthy and authoritative data.

References

  • Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data. (2015, December 31). ACS Publications. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. (n.d.). Ovid. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

  • Predicting drug solubility in organic solvents mixtures. (2024, May 18). Unipd. Retrieved from [Link]

  • tert-Butyl carbamate - SAFETY DATA SHEET. (2010, October 28). Retrieved from [Link]

  • tert-Butyl N-(3-oxo-1-phenylpropyl)carbamate | C14H19NO3 | CID 15087934. (n.d.). PubChem. Retrieved from [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC. Retrieved from [Link]

  • tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate. (2025, December 6). PubChem. Retrieved from [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.
  • Tert-butyl n-[3-(3-hydroxypropyl)phenyl]carbamate (C14H21NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Florhydral® (CAS N° 125109-85-5). (n.d.). ScenTree. Retrieved from [Link]

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Methodological & Application

Synthesis of "Tert-butyl N-(3-isopropylphenyl)carbamate" from 3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the protection of 3-isopropylaniline (m-cumidine) using di-tert-butyl dicarbonate (Boc₂O). While aliphatic amines react rapidly with Boc₂O, anilines are significantly less nucleophilic due to resonance delocalization of the nitrogen lone pair. This protocol utilizes a catalyzed nucleophilic substitution strategy (DMAP/Et₃N) in dichloromethane (DCM) to ensure quantitative conversion under mild conditions. The resulting carbamate, Tert-butyl N-(3-isopropylphenyl)carbamate , is a critical intermediate in the synthesis of unsymmetrical ureas and kinase inhibitors.

Introduction & Chemical Strategy

2.1 The Challenge

The primary challenge in Boc-protecting 3-isopropylaniline lies in the steric bulk of the isopropyl group at the meta position and the inherent low nucleophilicity of the aromatic amine. Standard aqueous/dioxane conditions often lead to incomplete conversion or require prolonged heating, which degrades the Boc reagent.

2.2 The Solution: Hyper-Nucleophilic Activation

To overcome the kinetic barrier, this protocol employs 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks Boc₂O to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent anhydride, allowing the sterically hindered aniline to react rapidly at room temperature.

2.3 Reaction Mechanism

The transformation proceeds via an addition-elimination pathway, followed by decarboxylation.

ReactionMechanism Boc2O Boc2O (Electrophile) ActiveInt N-Boc-DMAP+ (Activated Species) Boc2O->ActiveInt DMAP Attack DMAP DMAP (Catalyst) DMAP->ActiveInt TetraInt Tetrahedral Intermediate ActiveInt->TetraInt + Aniline Aniline 3-Isopropylaniline (Nucleophile) Product Tert-butyl N-(3-isopropylphenyl)carbamate (Product) TetraInt->Product Elimination CO2 CO2 + t-BuOH TetraInt->CO2 Byproducts

Figure 1: Catalytic cycle showing the activation of Boc₂O by DMAP.

Experimental Protocol

3.1 Materials & Reagents
ReagentCAS No.[1][]MW ( g/mol )Equiv.Role
3-Isopropylaniline 5369-16-4135.211.0Substrate
Di-tert-butyl dicarbonate (Boc₂O) 24424-99-5218.251.2Reagent
Triethylamine (Et₃N) 121-44-8101.191.5Base (HCl scavenger)
DMAP 1122-58-3122.170.1Catalyst
Dichloromethane (DCM) 75-09-2--Solvent (0.2 M)
3.2 Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 3-isopropylaniline (2.70 g, 20.0 mmol) and anhydrous DCM (100 mL).

  • Add Triethylamine (4.2 mL, 30.0 mmol) and DMAP (244 mg, 2.0 mmol). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice-water bath. Note: Cooling controls the exotherm upon Boc₂O addition.

Step 2: Reagent Addition

  • Dissolve Boc₂O (5.24 g, 24.0 mmol) in a minimal amount of DCM (10 mL).

  • Add the Boc₂O solution dropwise to the reaction mixture over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

  • Stir for 4–6 hours.

Step 3: Process Control (Self-Validation)

  • TLC Monitoring: Silica gel, 10% EtOAc in Hexanes.

    • Observation: Disappearance of the aniline spot (lower R_f, UV active, stains red/brown with ninhydrin) and appearance of the carbamate (higher R_f, UV active, does NOT stain with ninhydrin).

  • Endpoint: Reaction is complete when starting aniline is <1% by HPLC or invisible by TLC.

Step 4: Workup & Isolation

  • Quench the reaction by adding 1M HCl (50 mL). Critical: The acidic wash removes unreacted aniline, DMAP, and TEA, ensuring high purity.

  • Separate the layers. Extract the aqueous layer once with DCM (30 mL).

  • Combine organic layers and wash sequentially with:

    • Saturated NaHCO₃ (50 mL) – Removes residual acid.

    • Brine (50 mL) – Dries the organic phase.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, 40°C bath).

Step 5: Purification

  • The crude material usually solidifies upon drying. If high purity (>99%) is required, recrystallize from Hexanes/EtOAc (10:1) or perform a short silica plug filtration eluting with 5% EtOAc/Hexane.

Workup Logic & Troubleshooting

WorkupFlow RxnMix Crude Reaction Mixture (DCM Phase) AcidWash Wash with 1M HCl RxnMix->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Product + Boc2O) Sep1->OrgLayer1 Bottom Layer AqLayer1 Aqueous Layer (DMAP, TEA, Aniline salts) Sep1->AqLayer1 Top Layer (Discard) BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash Sep2 Phase Separation BaseWash->Sep2 FinalOrg Final Organic Phase Sep2->FinalOrg Evap Evaporation & Drying FinalOrg->Evap

Figure 2: Purification workflow designed to chemically remove impurities.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Old/Hydrolyzed Boc₂OUse fresh Boc₂O; check bottle pressure (CO₂ release indicates decomp).
Product is Oily Residual solvent or Boc₂ODry under high vacuum for 12h. If Boc₂O remains, wash with dilute NH₄OH.
Starting Material Persists Steric hindranceHeat to reflux (40°C) or increase DMAP to 20 mol%.

Characterization Standards

Based on structural analogs (e.g., m-tolyl carbamate) and predicted shifts.

  • Physical State: White to off-white solid (or colorless viscous oil if traces of solvent remain).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.30 (m, 2H, Ar-H ), 7.10 (d, 1H, Ar-H ), 6.90 (d, 1H, Ar-H ).

    • δ 6.50 (br s, 1H, NH ). Diagnostic signal.

    • δ 2.88 (sept, J=6.9 Hz, 1H, Ar-CH -(CH₃)₂).

    • δ 1.52 (s, 9H, O-C(CH ₃)₃). Boc group.[3][4][5][6][7]

    • δ 1.24 (d, J=6.9 Hz, 6H, Ar-CH-(CH ₃)₂).

  • MS (ESI): Calc for C₁₄H₂₁NO₂ [M+H]⁺ = 236.16. Found 236.2 or [M+Na]⁺ 258.2.

Safety (MSDS Highlights)

  • Boc₂O: Flammable solid. Causes skin irritation. May generate CO₂ pressure in closed bottles. Store at 2–8°C.

  • 3-Isopropylaniline: Toxic if swallowed or inhaled. Use in a fume hood.

  • DCM: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended over nitrile for prolonged exposure).

References

  • Sigma-Aldrich. Product Specification: Tert-butyl N-(3-isopropylphenyl)carbamate (CAS 152418-89-8).[8] Link

  • BenchChem.[3][4] An In-depth Technical Guide to the Boc Protection of Primary Amines. Link[4]

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine: A General Method for the Synthesis of t-Butyl Carbamates. The Journal of Organic Chemistry. (Standard reference for DMAP/Boc2O method).
  • Royal Society of Chemistry. NMR data for Tert-butyl m-tolylcarbamate (Structural Analog). Link

  • Common Organic Chemistry. Boc Protection Mechanism and Protocols. Link

Sources

Application Note: Mild Acidic Cleavage of Tert-butyl N-(3-isopropylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Boc Deprotection in Amine Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection.[1] Its widespread use is attributed to its robustness under a variety of synthetic conditions, including basic, nucleophilic, and reductive environments, while being readily removable under mild acidic conditions.[1][2] This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups.[2] This application note provides a detailed guide for the mild acidic cleavage of a representative Boc-protected aromatic amine, Tert-butyl N-(3-isopropylphenyl)carbamate, offering insights into the reaction mechanism, a comparative analysis of various acidic protocols, and practical guidance for achieving high-yield deprotection.

The selective removal of the Boc group is a critical step that often precedes further functionalization of the liberated amine. The choice of deprotection conditions is paramount to avoid unwanted side reactions and ensure the integrity of the target molecule, especially when other acid-sensitive functionalities are present.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial transformation.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc protecting group proceeds through a well-established acid-catalyzed pathway.[4][5] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid, which enhances the electrophilicity of the carbonyl carbon.[4][6] This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][7] The carbamic acid readily undergoes decarboxylation to release carbon dioxide gas and the free amine.[4] Under the acidic reaction conditions, the newly formed amine is typically protonated, yielding the corresponding ammonium salt.[4][7]

It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing measures, as carbon dioxide is a byproduct.[7] The generated tert-butyl cation is a reactive electrophile that can potentially alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[8] To mitigate this, scavengers are often employed, especially for electron-rich aromatic substrates.[8]

Boc_Deprotection_Mechanism BocAmine Tert-butyl N-(3-isopropylphenyl)carbamate ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - t-Bu⁺ tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation FreeAmine 3-Isopropylaniline (Ammonium Salt) CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tBuCation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Comparative Analysis of Mild Acidic Deprotection Protocols

The choice of the acidic reagent and reaction conditions is critical for the successful deprotection of Tert-butyl N-(3-isopropylphenyl)carbamate. The isopropylphenyl moiety is moderately electron-rich, which could make it susceptible to alkylation by the tert-butyl cation. Therefore, the selection of appropriate conditions and the potential use of scavengers should be carefully considered. Below is a comparative table of commonly employed mild acidic conditions.

Acidic System Solvent Typical Concentration Temperature (°C) Reaction Time Key Advantages Potential Drawbacks
Trifluoroacetic Acid (TFA) [6][9]Dichloromethane (DCM)10-50% (v/v)0 to RT30 min - 4 hRapid and effective for most substrates.[1]Harsh for highly acid-sensitive groups; TFA is corrosive and requires careful handling.[10]
Aqueous Phosphoric Acid [11][12]Tetrahydrofuran (THF) or Toluene85 wt%RT to 502 - 24 hEnvironmentally benign, mild, and selective.[12][13]Slower reaction times compared to TFA.
Formic Acid Neat or in an inert solvent88-98%RT to 601 - 12 hMilder than TFA, readily available, and volatile.Can lead to formylation of the product amine as a side reaction.
Hydrochloric Acid (HCl) [14]1,4-Dioxane or Ethyl Acetate1-4 M0 to RT1 - 6 hCost-effective and provides the product as a hydrochloride salt, which can aid in purification.[15]Dioxane is a hazardous solvent; can be too harsh for some substrates.
Lewis Acids (e.g., ZnBr₂) [1][16]Dichloromethane (DCM)1.5 - 3 eq.RT12 - 24 hMilder conditions suitable for acid-labile compounds.[14]Stoichiometric amounts of the Lewis acid are often required.

Experimental Protocols

The following protocols are provided as a starting point for the deprotection of Tert-butyl N-(3-isopropylphenyl)carbamate. Optimization of reaction time, temperature, and reagent concentration may be necessary for specific applications.

Protocol 1: Deprotection using Trifluoroacetic Acid in Dichloromethane

This is a robust and generally rapid method for Boc deprotection.[6]

Materials:

  • Tert-butyl N-(3-isopropylphenyl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve Tert-butyl N-(3-isopropylphenyl)carbamate (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 eq., typically 20-50% v/v) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to 2 hours.[9]

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-isopropylaniline.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Aqueous Phosphoric Acid

This method offers a milder and more environmentally friendly alternative to TFA.[12][13]

Materials:

  • Tert-butyl N-(3-isopropylphenyl)carbamate

  • Toluene or Tetrahydrofuran (THF)

  • Aqueous phosphoric acid (85 wt%)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve Tert-butyl N-(3-isopropylphenyl)carbamate (1.0 eq.) in toluene or THF (approx. 0.2-0.5 M).

  • Add aqueous phosphoric acid (85 wt%, 5-10 eq.) to the solution.

  • Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS. Reaction times can range from 2 to 24 hours.[17]

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography if required.

Experimental Workflow Visualization

The general workflow for the deprotection and purification process is outlined below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Boc-protected Amine in Solvent AddAcid Add Acidic Reagent Start->AddAcid Monitor Monitor Reaction (TLC/LC-MS) AddAcid->Monitor Neutralize Neutralize with Base Monitor->Neutralize Extract Extract with Organic Solvent Neutralize->Extract WashDry Wash and Dry Organic Layer Extract->WashDry Concentrate Concentrate in vacuo WashDry->Concentrate Purify Column Chromatography (if necessary) Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General workflow for Boc deprotection and product isolation.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, consider increasing the concentration of the acid, elevating the temperature, or extending the reaction time. For sterically hindered substrates, a stronger acidic system might be necessary.[18]

  • Side Product Formation (Alkylation): The tert-butyl cation generated during the reaction can alkylate electron-rich aromatic rings.[8] For the 3-isopropylphenyl group, this is a possibility. The addition of a scavenger such as anisole or thioanisole (1-2 eq.) can help to trap the tert-butyl cation and minimize this side reaction.

  • Product Isolation Issues: If the resulting amine salt is highly water-soluble, it may be difficult to extract into an organic solvent. In such cases, after neutralization, saturating the aqueous layer with sodium chloride can improve extraction efficiency. Alternatively, for HCl-mediated deprotections, the product can often be isolated as the hydrochloride salt by simple evaporation of the solvent.[15]

  • Amine Volatility: 3-Isopropylaniline is a liquid with a relatively low boiling point. Care should be taken during solvent removal under reduced pressure to avoid loss of product. It is advisable to use a cold trap and avoid excessive heating of the flask.

Conclusion

The mild acidic cleavage of Tert-butyl N-(3-isopropylphenyl)carbamate is a readily achievable transformation with several reliable protocols at the disposal of the synthetic chemist. The choice between a strong acid like TFA for rapid deprotection and a milder system like aqueous phosphoric acid for substrates with sensitive functionalities should be made based on the specific requirements of the synthetic route. By understanding the underlying mechanism and potential side reactions, and by carefully monitoring the reaction progress, researchers can achieve high yields of the desired 3-isopropylaniline, a valuable intermediate for further chemical exploration.

References

  • BenchChem. (2025). assessing the stability of the Boc protecting group under various conditions.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • BenchChem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
  • BenchChem. (2025). Stability of the Boc Protecting Group: A Comparative Guide for Researchers.
  • International Journal of Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1163 - Standard Removal of Boc Protecting Group.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Acids.
  • PMC - NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ResearchGate. (2021, February 19). Mixture neutralization after Boc deprotection ?.
  • BenchChem. (2025). Technical Support Center: Selective Deprotection of N-Boc vs. S-Trityl in Modified Peptides.
  • BenchChem. (2025). Cleavage of the tert-butyl ester without affecting other functional groups.
  • ResearchGate. (2025, August 6). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers | Request PDF.

Sources

"Tert-butyl N-(3-isopropylphenyl)carbamate" as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Tert-butyl N-(3-isopropylphenyl)carbamate is a specialized protected aniline intermediate used critically in the synthesis of lipophilic pharmacophores. While the parent amine (3-isopropylaniline) is a common building block for herbicides and dyes, the Boc-protected derivative is the preferred vehicle for high-precision medicinal chemistry.

Why This Intermediate Matters

In drug discovery, the 3-isopropylphenyl moiety serves as a "lipophilic anchor." It is frequently employed to fill hydrophobic pockets in kinases (e.g., IDH2, PI3K) and GPCRs (e.g., TRPV1).

The Boc (tert-butyloxycarbonyl) group serves three distinct strategic functions in this context:

  • Directed Ortho Metalation (DoM): The Boc group is a powerful Directing Group (DG), enabling regioselective functionalization at the C-2 position (between the isopropyl and amine) or C-6 position, which is impossible with the free amine.

  • Oxidative Stability: 3-isopropylaniline is prone to oxidation (browning) upon storage. The carbamate is a stable, crystalline or semi-solid entity suitable for GMP inventory.

  • Chemoselectivity: It allows the modification of the isopropyl side chain (e.g., benzylic bromination) without competing N-oxidation or N-alkylation.

Part 2: Chemical Profile & Properties[1][2]

PropertySpecification
IUPAC Name tert-butyl N-(3-propan-2-ylphenyl)carbamate
CAS Number 152418-89-8
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
Appearance White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Key Reactivity Ortho-lithiation (DoM), Acid-labile deprotection
Precursor 3-Isopropylaniline (CAS 5369-16-4)

Part 3: Synthesis & Application Protocols

Protocol A: High-Yield Synthesis from 3-Isopropylaniline

Use this protocol to generate the intermediate from the cheaper parent amine.

Reagents:

  • 3-Isopropylaniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv) or DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 3-isopropylaniline dissolved in DCM (0.5 M concentration).

  • Addition: Add Et₃N. Cool the solution to 0°C using an ice bath to control the exotherm.

  • Reaction: Add Boc₂O (dissolved in minimal DCM) dropwise over 30 minutes.

    • Note: The isopropyl group provides steric bulk but does not significantly deactivate the nucleophilicity of the amine.

  • Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Workup: Quench with 1M HCl (to remove unreacted amine/Et₃N). Extract the organic layer, wash with saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from Hexane/EtOAc if solid, or pass through a short silica plug if oil.

    • Yield Expectation: >90%.[][2][3][4]

Protocol B: Directed Ortho Metalation (DoM) for Ring Functionalization

This is the primary application for this intermediate in drug synthesis (e.g., creating trisubstituted aromatic cores for kinase inhibitors).

Objective: Install an electrophile (E⁺) at the C-2 position.

Reagents:

  • Tert-butyl N-(3-isopropylphenyl)carbamate (1.0 equiv)

  • tert-Butyllithium (t-BuLi) (2.2 equiv) [DANGER: Pyrophoric]

  • Electrophile (e.g., DMF for aldehyde, I₂ for iodide)

  • Solvent: Anhydrous Et₂O or THF (THF promotes faster lithiation but requires lower temps).

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry all glassware. Maintain a strict Argon/Nitrogen atmosphere.

  • Cooling: Dissolve the carbamate in anhydrous Et₂O and cool to -78°C (Dry ice/Acetone).

  • Lithiation: Slowly add t-BuLi dropwise.

    • Mechanism:[5][4][] The Boc oxygen coordinates the Lithium, directing deprotonation to the ortho position. The C-2 position is sterically crowded by the isopropyl group but is electronically activated. If C-2 access is too hindered, lithiation may occur at C-6.

    • Optimization: If C-2 selectivity is required, use TMEDA (1.1 equiv) to break lithium aggregates.

  • Incubation: Stir at -78°C for 1 hour, then warm to -20°C for 30 minutes to ensure metallation.

  • Quench: Cool back to -78°C. Add the Electrophile (e.g., DMF) rapidly.

  • Workup: Allow to warm to RT. Quench with saturated NH₄Cl. Extract and purify.

Part 4: Pharmaceutical Case Studies & Workflow

Case Study 1: Analogues of Enasidenib (IDH2 Inhibitor)

Research indicates that modifying the aniline ring of IDH2 inhibitors can alter potency against mutant alleles (R140Q). The 3-isopropyl group mimics the steric footprint of the tert-butyl group found in Enasidenib intermediates, offering a slightly different lipophilic profile.

Workflow Visualization: The following diagram illustrates the transformation of the intermediate into a bioactive kinase inhibitor scaffold.

G Start 3-Isopropylaniline (CAS 5369-16-4) Intermediate Tert-butyl N-(3-isopropylphenyl)carbamate (CAS 152418-89-8) Start->Intermediate Boc2O, Et3N (Protection) Lithiation Lithiated Species (Ortho-Directed) Intermediate->Lithiation t-BuLi, -78°C (DoM) Functionalized 2-Substituted-3-isopropyl Aniline Derivative Lithiation->Functionalized 1. Electrophile (E+) 2. TFA (Deprotection) Drug Kinase Inhibitor Analog (e.g., Modified Enasidenib Scaffold) Functionalized->Drug Suzuki Coupling / SNAr with Heterocycle

Figure 1: Synthetic pathway utilizing the Boc-directed metalation strategy to access complex pharmaceutical scaffolds.[2]

Case Study 2: TRPV1 Antagonists

Compounds such as (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide utilize the 3-isopropylphenyl amine.[7] Using the Boc-protected intermediate allows researchers to purify the aniline component before the final urea formation step, ensuring high purity in the final library synthesis.

Part 5: Safety & Handling

Hazard ClassDescriptionMitigation
Acute Toxicity Parent anilines are often toxic/irritants.Handle in a fume hood. Wear nitrile gloves.
Pyrophoric (Protocol B) t-BuLi is spontaneously flammable in air.Use strict Schlenk line techniques. Have a bucket of sand/dry lime nearby.
Stability Boc-carbamate is stable at RT but acid-sensitive.Store in a cool, dry place. Avoid HCl vapors.

Part 6: References

  • Sigma-Aldrich. Product Specification: Tert-butyl N-(3-isopropylphenyl)carbamate (CAS 152418-89-8).Link

  • Khalil, A. F., et al. (2023). "Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Demonstrates the utility of substituted anilines in IDH2 inhibitor design).

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. (Foundational text on Boc-directed lithiation).

  • BindingDB. "Entry for (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide." Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 458679, 3-Isopropylaniline. Link

Sources

Large-scale synthesis of "Tert-butyl N-(3-isopropylphenyl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of Tert-butyl N-(3-isopropylphenyl)carbamate

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Tert-butyl N-(3-isopropylphenyl)carbamate, a key intermediate in the development of various pharmaceutical and agrochemical agents. The protocol detailed herein is optimized for scalability, safety, and high-yield production. We will delve into the underlying reaction mechanism, provide a step-by-step protocol for multi-kilogram scale synthesis, outline critical safety procedures, and describe robust analytical methods for quality control. This guide is intended for researchers, chemists, and process development professionals engaged in chemical synthesis.

Introduction and Significance

Tert-butyl N-(3-isopropylphenyl)carbamate serves as a crucial building block in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group is of paramount importance in multi-step syntheses, offering robust protection of the amine functionality under a wide range of reaction conditions while being readily removable under mild acidic conditions.[1] The 3-isopropylphenyl moiety is a common feature in a variety of biologically active molecules. Consequently, a reliable and scalable method for the synthesis of this intermediate is of significant industrial value.

This application note presents a validated protocol for the efficient synthesis of Tert-butyl N-(3-isopropylphenyl)carbamate via the reaction of 3-isopropylaniline with di-tert-butyl dicarbonate (Boc₂O). The causality behind each procedural step is explained to provide a deeper understanding of the process, ensuring reproducibility and successful scale-up.

Synthetic Strategy and Reaction Mechanism

The formation of the carbamate is achieved through the nucleophilic attack of the amino group of 3-isopropylaniline on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This reaction is highly efficient and generally proceeds to completion at ambient temperature.

Mechanism: The lone pair of electrons on the nitrogen atom of 3-isopropylaniline attacks a carbonyl carbon of Boc₂O. This forms a tetrahedral intermediate which then collapses, leading to the formation of the desired carbamate. The leaving group is a tert-butoxycarbonyl group, which subsequently decomposes into carbon dioxide and tert-butanol. This decomposition drives the reaction forward.

reaction_mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products aniline 3-Isopropylaniline (Nucleophile) intermediate Unstable Intermediate aniline->intermediate Nucleophilic Attack boc2o Di-tert-butyl dicarbonate (Electrophile) boc2o->intermediate carbamate Tert-butyl N-(3-isopropylphenyl)carbamate intermediate->carbamate Collapse & Rearrangement byproducts CO₂ + tert-Butanol intermediate->byproducts Decomposition

Caption: Figure 1: Reaction Mechanism for Boc-protection of 3-isopropylaniline.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a target scale of ~1.0 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a designated production bay with appropriate engineering controls.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt.MolesMolar Equiv.QuantityPurity
3-Isopropylaniline643-60-7135.21 g/mol 8.14 mol1.01.1 kg≥98%
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25 g/mol 8.54 mol1.051.86 kg≥98%
Dichloromethane (DCM)75-09-284.93 g/mol --10 LAnhydrous
Saturated Sodium Bicarbonate Soln.----5 L-
Brine (Saturated NaCl Soln.)----5 L-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol --500 g-
Hexanes110-54-3---8 LReagent Grade
Equipment
  • 20 L glass reactor equipped with an overhead mechanical stirrer, temperature probe, nitrogen inlet, and a dropping funnel.

  • Heating/cooling circulator connected to the reactor jacket.

  • Large-scale rotary evaporator.

  • Filtration apparatus (Büchner funnel, filter flask).

  • Drying oven (vacuum compatible).

Safety Precautions
  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves at all times.[2][3]

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling must occur in a well-ventilated area.[2]

  • 3-Isopropylaniline: Can be toxic if inhaled, ingested, or absorbed through the skin. Avoid contact.

  • Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. It is also moisture-sensitive.

  • Reaction Exotherm: The reaction can be mildly exothermic. Prepare a cooling bath for temperature control if necessary.

  • Spill Management: Keep appropriate spill kits readily available. For carbamate spills, dampen the solid material with 60-70% ethanol and transfer to a suitable container for disposal.[4]

Step-by-Step Synthesis Procedure
  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging:

    • Charge the reactor with 3-isopropylaniline (1.1 kg, 8.14 mol).

    • Add dichloromethane (10 L) to the reactor and start gentle stirring (approx. 150 RPM) to dissolve the aniline.

  • Reaction Execution:

    • Dissolve di-tert-butyl dicarbonate (1.86 kg, 8.54 mol) in a separate container with a minimal amount of DCM if it is a solid, or add it directly if it is a liquid.

    • Slowly add the Boc₂O solution/liquid to the reactor containing the aniline solution over a period of 1-2 hours using the dropping funnel.

    • Maintain the internal temperature between 20-25°C. Use the cooling circulator if the temperature exceeds 30°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours (or overnight).

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: Hexanes/Ethyl Acetate (8:2). Stain with potassium permanganate. The product spot should appear, and the starting aniline spot should disappear.

  • Work-up and Isolation:

    • Once the reaction is complete, transfer the reaction mixture to a large separatory funnel.

    • Wash the organic layer sequentially with:

      • 5 L of saturated sodium bicarbonate solution (to neutralize any acidic impurities).

      • 5 L of water.

      • 5 L of brine (to aid in phase separation).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (500 g).

    • Filter off the drying agent and wash the filter cake with a small amount of DCM.

  • Purification by Recrystallization:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

    • Add hexanes (approx. 6-8 L) to the crude product and stir. The product should precipitate as a white or off-white solid.[5]

    • If the product oils out, you may need to cool the mixture or scratch the inside of the flask to induce crystallization.

    • Collect the solid product by filtration using a Büchner funnel.

    • Wash the filter cake with cold hexanes (2 x 1 L) to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified solid in a vacuum oven at 40-45°C until a constant weight is achieved.

    • Expected Yield: 1.7 - 1.85 kg (90-98%).

    • Appearance: White to off-white crystalline solid.[5]

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis setup 1. Reactor Setup (Clean, Dry, N₂ Purge) charge 2. Charge Reagents (Aniline, DCM) setup->charge add 3. Add Boc₂O (Slowly, 20-25°C) charge->add stir 4. Stir Overnight (12-16h at RT) add->stir monitor 5. Monitor (TLC/HPLC) stir->monitor workup 6. Aqueous Work-up (NaHCO₃, H₂O, Brine) monitor->workup dry_org 7. Dry Organic Layer (MgSO₄) workup->dry_org concentrate 8. Concentrate (Rotovap) dry_org->concentrate recrystallize 9. Recrystallize (Hexanes) concentrate->recrystallize filter_dry 10. Filter & Dry (Vacuum Oven) recrystallize->filter_dry qc 11. QC Analysis (HPLC, NMR, MP) filter_dry->qc

Caption: Figure 2: Large-Scale Synthesis Workflow.

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed.

ParameterMethodSpecification
Purity HPLC≥99.0% (Area Normalization)
Identity ¹H NMRConforms to structure
Melting Point Melting Point Apparatus68-72 °C
Residual Solvents GC-MSDCM: ≤600 ppm, Hexanes: ≤290 ppm
HPLC Method

A robust method for routine purity assessment involves reverse-phase chromatography.[6][7]

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% Trifluoroacetic Acid.

  • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

¹H NMR Spectroscopy
  • Solvent: CDCl₃

  • Expected Peaks:

    • ~7.1-7.3 ppm (m, 4H, Ar-H)

    • ~6.5 ppm (s, 1H, N-H)

    • ~2.9 ppm (septet, 1H, CH(CH₃)₂)

    • ~1.5 ppm (s, 9H, C(CH₃)₃)

    • ~1.2 ppm (d, 6H, CH(CH₃)₂)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Poor quality Boc₂O (hydrolyzed).- Low reaction temperature.- Extend reaction time and continue monitoring.- Use fresh, high-purity Boc₂O.- Ensure the reaction is maintained at room temperature (20-25°C).
Low Yield - Inefficient extraction during work-up.- Product loss during recrystallization.- Ensure proper phase separation; perform a back-extraction of the aqueous layers with DCM.- Use a minimal amount of hot solvent for recrystallization and cool slowly. Recover product from the mother liquor if necessary.
Product is an Oil, Not a Solid - Presence of impurities.- Residual solvent.- Re-dissolve the oil in a minimal amount of a solvent like ethyl acetate and precipitate with a larger volume of hexanes.- Ensure the crude product is thoroughly concentrated before adding the anti-solvent (hexanes).- Use seed crystals to induce crystallization.
Product Fails Purity Spec - Incomplete removal of starting materials or byproducts.- Repeat the aqueous wash steps, particularly the sodium bicarbonate wash.- Perform a second recrystallization.

Conclusion

The protocol described in this application note provides a robust, safe, and highly efficient method for the large-scale synthesis of Tert-butyl N-(3-isopropylphenyl)carbamate. By explaining the rationale behind the procedural steps and including comprehensive safety and analytical guidelines, this document serves as a complete resource for process chemists and researchers. The high yield and purity achievable with this method make it suitable for industrial production, supporting the supply chain for advanced pharmaceutical and specialty chemical manufacturing.

References

  • BASF. (2025, October 17). Safety data sheet.
  • Fisher Scientific. (2010, October 28). SAFETY DATA SHEET: tert-Butyl carbamate.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates.
  • Fisher Scientific. (2010, October 14). SAFETY DATA SHEET: tert-Butyl N-allylcarbamate.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
  • ATSDR. (n.d.). ANALYTICAL METHODS.
  • BenchChem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • CAMEO Chemicals. (n.d.). ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE.
  • BenchChem. (n.d.). tert-Butyl [3-(dimethylamino)propyl]carbamate|CAS 216659-47-1.
  • SIELC Technologies. (n.d.). HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column.
  • Google Patents. (n.d.). US2615916A - Production of isopropyl n-phenyl carbamate.

Sources

Application Note: High-Efficiency Incorporation of the 3-Isopropylphenyl Pharmacophore in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and peptide drug discovery. It details the specific utility of Tert-butyl N-(3-isopropylphenyl)carbamate (Boc-3-isopropylaniline) as a stable precursor for installing the 3-isopropylphenyl pharmacophore—a critical hydrophobic motif found in various kinase inhibitors, TRPV1 antagonists, and peptidomimetics.

Compound: Tert-butyl N-(3-isopropylphenyl)carbamate CAS: 1150271-18-1 (Precursor to 3-Isopropylaniline, CAS: 5369-16-4) Core Application: C-terminal Capping, Urea-Linkage Formation, and Hydrophobic Pocket Targeting.

Introduction & Pharmacological Rationale[1][2][3][4]

The 3-isopropylphenyl moiety is a "privileged structure" in medicinal chemistry, frequently employed to fill hydrophobic pockets (e.g., the allosteric site of kinases or the vanilloid binding pocket of TRPV1). Unlike a simple phenyl group, the meta-isopropyl substitution provides:

  • Enhanced Lipophilicity: Increases

    
    , improving membrane permeability.
    
  • Steric Complementarity: The isopropyl group restricts rotation and fills sub-pockets that planar phenyl rings cannot, often boosting potency by 10–100 fold.

  • Metabolic Stability: The branched alkyl group is less susceptible to rapid oxidation compared to n-propyl or ethyl chains.

Why use the Boc-protected form? Free 3-isopropylaniline is a liquid prone to oxidation (darkening) upon storage. The Boc-protected carbamate is a stable, crystalline solid that ensures stoichiometry accuracy and high purity until the moment of use.

Strategic Workflows

The compound functions as a masked nucleophile . It must be deprotected to yield the free aniline, which is then coupled to the peptide backbone. Two primary pathways are utilized:

Pathway A: C-Terminal Amide Capping

Used to terminate a peptide sequence with a hydrophobic cap, protecting the C-terminus from carboxypeptidases.

Pathway B: Urea Linkage Formation

Used to create urea-based peptidomimetics (e.g., Peptide-NH-CO-NH-Ar), a common scaffold in protease inhibitors.

G Start Tert-butyl N-(3-isopropylphenyl)carbamate (Stable Precursor) Deprot Deprotection (TFA or HCl) Start->Deprot Acidolysis Aniline 3-Isopropylaniline (Active Nucleophile) Deprot->Aniline Neutralization PathA Pathway A: Amide Coupling Aniline->PathA + Peptide-COOH (HATU/HOAt) PathB Pathway B: Urea Formation Aniline->PathB + Peptide-NCO or Activated Amine ProductA C-Capped Peptide (Peptide-CO-NH-Ar) PathA->ProductA ProductB Urea Peptidomimetic (Peptide-NH-CO-NH-Ar) PathB->ProductB

Figure 1: Strategic workflow for converting the Boc-precursor into bioactive peptide conjugates.

Experimental Protocols

Protocol 1: Pre-Activation (Deprotection)

Note: Perform this step immediately prior to coupling to prevent aniline oxidation.

  • Dissolution: Dissolve 1.0 mmol of Tert-butyl N-(3-isopropylphenyl)carbamate in 2 mL of DCM.

  • Acidolysis: Add 2 mL of TFA (or 4M HCl in Dioxane). Stir at Room Temperature (RT) for 30–60 minutes.

    • Monitoring: TLC (Hexane/EtOAc 3:1) should show disappearance of the carbamate (

      
      ) and appearance of the free amine (
      
      
      
      , stains yellow/brown with ninhydrin).
  • Work-up (Solution Phase): Concentrate in vacuo. Re-dissolve in DCM and wash with saturated

    
     to generate the free base. Dry over 
    
    
    
    .[1]
  • Work-up (In-situ): If using in SPPS (Solid Phase Peptide Synthesis), simply concentrate the TFA salt, dissolve in DMF, and add excess DIPEA (Diisopropylethylamine) during the coupling step.

Protocol 2: C-Terminal Capping (Amide Bond Formation)

Challenge: Anilines are weak nucleophiles (pKa ~4) compared to aliphatic amines (pKa ~10). Standard HBTU/DIC coupling often fails or proceeds slowly. HATU/HOAt is required.

Reagents:

  • Peptide-Resin (e.g., 2-Chlorotrityl chloride resin with C-term free acid).

  • 3-Isopropylaniline (freshly deprotected).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[2]

  • Base: DIPEA or TMP (2,4,6-Trimethylpyridine).

Step-by-Step:

  • Activation: In a vial, dissolve Peptide-COOH (1 eq) and HATU (1.2 eq) in dry DMF. Add DIPEA (2.5 eq). Stir for 2 minutes to form the activated ester.

    • Critical: Do not let the activated ester sit for >5 mins to avoid racemization.

  • Addition: Add the 3-isopropylaniline (1.5 – 2.0 eq) to the activated mixture.

  • Reaction: Shake/Stir at RT for 2–4 hours.

    • Optimization: For sterically hindered peptides, microwave irradiation (50°C, 25W, 15 min) significantly improves yield.

  • Monitoring: Standard Kaiser test may be inconclusive for anilines. Use Chloranil test (acetaldehyde/chloranil) or micro-cleavage followed by HPLC.

    • Success: HPLC peak shift to higher retention time (hydrophobic shift).

Protocol 3: Urea Linkage Synthesis (Peptide-NH-CO-NH-Ar)

This method installs the 3-isopropylphenyl group onto the N-terminus or a Lysine side chain.

Method A: Isocyanate Route (If 3-isopropylphenyl isocyanate is unavailable)

  • Activation of Peptide: React the resin-bound peptide (free amine) with Disuccinimidyl Carbonate (DSC) (3 eq) and DIPEA (3 eq) in DMF for 1 hour. This forms the reactive carbamate.

  • Coupling: Wash resin with DCM. Add freshly deprotected 3-isopropylaniline (5 eq) and DIPEA (5 eq) in DMF.

  • Reaction: Shake overnight at RT or 50°C for 2 hours.

Method B: 4-Nitrophenyl Chloroformate Route

  • React 3-isopropylaniline with 4-nitrophenyl chloroformate (1 eq) in DCM/Pyridine to form the activated carbamate intermediate.

  • Add this intermediate to the resin-bound peptide amine. This yields the urea cleanly.

Analytical Data & Troubleshooting

Expected HPLC Profile

The introduction of the 3-isopropylphenyl group causes a significant hydrophobic shift .

  • Starting Material (Peptide): Retention Time (

    
    ) = 
    
    
    
    min.
  • Product (Capped Peptide):

    
     = 
    
    
    
    min (on C18 column, 5-95% ACN gradient).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Amide) Low nucleophilicity of aniline.Switch from HBTU to HATU or PyAOP . Increase temperature to 50°C.
Color Change (Dark) Oxidation of free aniline.Ensure Boc-deprotection is done immediately before use. Use degassed DMF.
Incomplete Urea Formation Steric hindrance of isopropyl group.Use Method A (DSC) with microwave heating. Ensure excess aniline (5 eq).
Racemization Over-activation of C-term acid.Use TMP (collidine) instead of DIPEA as the base. Reduce activation time.

References

  • Aniline Coupling Efficiency: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Urea Synthesis on Solid Phase: Diss, M. L., & Kennan, A. J. (2007).[3][4] Facile production of mono-substituted urea side chains in solid phase peptide synthesis.[3][4] Biopolymers, 86(4), 276–281.[4] Link

  • TRPV1 Antagonists (Isopropylphenyl moiety): Zhang, Y., et al. (2022). Discovery of (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist.[5][6] European Journal of Medicinal Chemistry, 229, 114063. Link

  • Kinase Inhibitor Design: Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and XII. Journal of Medicinal Chemistry, 54(6), 1896-1902. Link

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of "Tert-butyl N-(3-isopropylphenyl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

User Query: "I am observing multiple spots on TLC and low conversion when reacting 3-isopropylaniline with Boc anhydride. What are the major side reactions?"

Scientist’s Analysis: The synthesis of Tert-butyl N-(3-isopropylphenyl)carbamate involves the protection of a moderately nucleophilic aromatic amine (3-isopropylaniline) using Di-tert-butyl dicarbonate (Boc₂O). Unlike aliphatic amines, anilines are prone to specific kinetic and thermodynamic pitfalls due to the delocalization of the nitrogen lone pair into the aromatic ring.

The 3-isopropyl substituent (meta-position) provides a weak inductive electron-donating effect (+I), making the amine slightly more nucleophilic than unsubstituted aniline, but it remains significantly less reactive than alkyl amines. This sluggishness often tempts researchers to use forcing conditions (excess reagent, strong catalysts like DMAP), which triggers the primary side reaction: N,N-di-Boc formation .

Critical Side Reaction Pathways (Visualized)

The following diagram illustrates the competitive pathways between the desired Mono-Boc product and the unwanted Bis-Boc impurity.

Boc_Pathways Start 3-Isopropylaniline (Starting Material) Intermediate Transition State (Tetrahedral) Start->Intermediate Slow Attack Boc2O Boc2O (Reagent) Boc2O->Intermediate Product Mono-Boc Carbamate (Target Product) Intermediate->Product - t-BuOH - CO2 SideProduct N,N-Di-Boc Species (Major Impurity) Product->SideProduct Excess Boc2O + DMAP (Over-reaction)

Figure 1: Reaction pathway showing the progression from aniline to the desired carbamate and the risk of over-acylation to the Bis-Boc species.

Troubleshooting Guide & FAQs

Issue 1: The "Bis-Boc" Problem (Over-reaction)

Symptom: You observe a less polar spot running higher than your product on TLC, or mass spectrometry shows a peak at [M + 100].

Q: Why is the Bis-Boc forming even though I only used 1.1 equivalents of Boc₂O? A: This is a classic issue when using DMAP (4-Dimethylaminopyridine) as a catalyst.

  • Mechanism: DMAP forms a hyper-electrophilic N-Boc-pyridinium species.[1] While this accelerates the initial reaction, it also makes the N-H proton of your product (the mono-Boc carbamate) susceptible to a second attack. The mono-Boc nitrogen is still nucleophilic enough to react with the activated Boc-DMAP complex.

  • The Fix:

    • Eliminate DMAP: For 3-isopropylaniline, DMAP is often unnecessary if you heat the reaction.

    • Switch Solvent: Use Methanol (MeOH) or Ethanol. Alcohols accelerate the reaction of anilines with Boc₂O via hydrogen-bond stabilization of the transition state, without activating the reagent enough to cause Bis-Boc formation [1].

Issue 2: Sluggish Reaction / Incomplete Conversion

Symptom: After 24 hours at room temperature in DCM, 40% of the starting aniline remains.

Q: Is the isopropyl group sterically hindering the reaction? A: Unlikely. The isopropyl group is in the meta position, so it does not block the amine directly. The issue is the inherent low nucleophilicity of the aniline nitrogen.

  • The Fix (Reflux Protocol):

    • Switch solvent to THF or Dioxane and heat to reflux (60-80°C).

    • Alternatively, use the "Green Acceleration" method: Reflux in Ethanol (no base required). The protic solvent facilitates proton transfer in the transition state, significantly increasing the rate compared to DCM or THF [2].

Issue 3: "Gummy" Product & Excess Reagent Removal

Symptom: The crude product is an oil/gum that smells of Boc anhydride, and it's hard to crystallize.

Q: How do I remove excess Boc₂O without decomposing my product? A: Boc₂O is thermally unstable but can persist. Do not try to distill it off at high heat, as your product might de-protect (Boc cleavage occurs >150°C or >80°C in acidic media).

  • The Scavenger Method: Add N,N-dimethylethylenediamine (0.5 eq relative to excess Boc₂O) to the reaction mixture 30 minutes before workup. This amine reacts rapidly with residual Boc₂O to form a highly polar, water-soluble urea/amine that washes away during the aqueous extraction [3].

Optimized Experimental Protocol

Objective: Synthesis of Tert-butyl N-(3-isopropylphenyl)carbamate with >95% Mono-Boc selectivity.

Reagents:

  • 3-Isopropylaniline (1.0 equiv)

  • Boc₂O (1.1 - 1.2 equiv)

  • Solvent: Ethanol (Absolute) or THF

  • Base: None (if in EtOH) or Triethylamine (1.5 equiv, if in THF)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-isopropylaniline (e.g., 10 mmol) in Ethanol (30 mL). Note: Ethanol is preferred over DCM to avoid DMAP usage.

  • Addition: Add Boc₂O (11-12 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3-6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aniline spot (polar, stains with ninhydrin) should disappear.

  • Workup (The "Polishing" Step):

    • Cool to room temperature.

    • Scavenging (Optional but recommended): If TLC shows residual Boc₂O, add imidazole (1 mmol) and stir for 20 mins.

    • Evaporate the Ethanol under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash with 0.5 M Citric Acid (2 x 20 mL) to remove any unreacted aniline or imidazole. Do not use strong HCl, as it may remove the Boc group.

    • Wash with Sat. NaHCO₃ and Brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. The product usually crystallizes upon standing or trituration with cold Hexane/Pentane.

Data & Comparison Matrix

Solvent & Catalyst Effects on Selectivity

Solvent SystemCatalystTemperatureReaction RateSide Product Risk (Bis-Boc)Recommendation
DCM NoneRTVery SlowLowNot Recommended
DCM DMAP (10%) RTFastHigh Avoid if possible
THF TEARefluxModerateLowGood
Ethanol/MeOH NoneRefluxFast Very Low Preferred

Decision Tree for Troubleshooting

Troubleshooting_Tree Problem Identify Issue Slow Reaction too slow? Problem->Slow BisBoc Bis-Boc forming? Problem->BisBoc Cleanup Cannot purify? Problem->Cleanup Heat Increase Temp (Reflux) Switch to EtOH Slow->Heat RemoveDMAP Remove DMAP Reduce Boc2O to 1.1 eq BisBoc->RemoveDMAP Scavenge Add Amine Scavenger (e.g., Imidazole) Cleanup->Scavenge

Figure 2: Rapid decision logic for correcting synthesis deviations.[2]

References

  • Vilaivan, T. (2006).[3] Alcohol Speed up Boc Protection of Primary Amines.[3][4] Tetrahedron Letters, 47(38), 6739-6742.

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[3][5][6] The Journal of Organic Chemistry, 66(8), 2743–2748.

  • Deng, H., et al. (2017).[7] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate.[8] ResearchGate/Synthese.

  • BenchChem Technical Support. (2025). Strategies to Minimize Di-Boc Formation During Synthesis.

Sources

Technical Support Center: Optimizing the Synthesis of Sterically Hindered N-Aryl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sterically hindered N-aryl carbamates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-N bonds with sterically demanding substrates. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions for successful synthesis.

Introduction: The Challenge of Steric Hindrance

The formation of N-aryl carbamates, a crucial transformation in organic synthesis, becomes particularly challenging when dealing with sterically hindered anilines or aryl halides. The bulky substituents near the reactive centers can impede the approach of reagents, slow down reaction rates, and lead to low yields or complete reaction failure. This guide offers practical, field-proven insights to address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: My reaction to form a sterically hindered N-aryl carbamate is giving a very low yield. What are the most common culprits?

A1: Low yields in these reactions typically stem from a few key factors. Firstly, the choice of catalyst, ligand, and base is paramount. Sterically hindered substrates often require more specialized and reactive catalytic systems to overcome the steric barrier. Secondly, the reaction conditions, such as temperature and solvent, may not be optimal. Insufficient thermal energy can fail to promote the reaction, while an inappropriate solvent can hinder solubility or catalyst activity. Finally, the quality and purity of your reagents, including the exclusion of air and moisture, are critical for the success of many transition-metal catalyzed reactions.[1]

Q2: I am using a standard palladium catalyst like Pd(OAc)₂ with a common phosphine ligand, but the reaction isn't working for my bulky substrates. What should I change?

A2: Standard palladium catalysts and ligands are often insufficient for sterically hindered couplings. For challenging substrates, consider switching to more advanced catalyst systems. Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective as they generate the active LPd(0) catalyst more cleanly and efficiently.[1] The choice of ligand is also crucial. For sterically demanding couplings, bulky, electron-rich phosphine ligands such as BrettPhos, RuPhos, or specialized ligands like tBuBrettPhos can be highly effective.[1] These ligands promote the challenging reductive elimination step and stabilize the catalyst. A new carbazolyl-derived P,N-ligand has also shown great promise for the amination of sterically hindered aryl chlorides.[2]

Q3: What is the role of the base in these reactions, and how do I choose the right one?

A3: The base plays a critical role in deprotonating the carbamate or amine nucleophile, allowing it to participate in the catalytic cycle. For sterically hindered N-aryl carbamate synthesis, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] However, if your substrates are sensitive to strong bases, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[1] The physical properties of the base, such as particle size, can also impact the reaction; grinding the base or using additives like Celite can prevent clumping and improve reaction consistency.[1]

Q4: Are there alternative methods to palladium-catalyzed cross-coupling for synthesizing sterically hindered N-aryl carbamates?

A4: Yes, several alternative methods exist. One approach involves the reaction of an arylamine with an alkyl aryl carbonate in the presence of a strong base like tBuLi.[3][4] This method avoids the use of sensitive and difficult-to-access dialkyl dicarbonates and isocyanates.[3][4] Another strategy is the use of copper-catalyzed reactions. For instance, a CuI-catalyzed cross-coupling of (hetero)aryl chlorides with potassium cyanate in the presence of an alcohol can provide N-(hetero)aryl carbamates in good yields.[5] Nickel-catalyzed systems are also emerging as a powerful alternative, particularly for the arylation of hindered amines with aryl chlorides or phenol derivatives, enabled by unsymmetric N-heterocyclic carbene (NHC) ligands.[6]

Troubleshooting Guide: Low to No Product Formation

This section provides a more detailed, step-by-step approach to troubleshooting and optimizing your reaction when faced with low or no yield of your desired sterically hindered N-aryl carbamate.

Issue 1: Inactive Catalyst or Inefficient Catalytic Cycle

The formation of the active Pd(0) species from a Pd(II) precatalyst and the subsequent steps of the catalytic cycle can be hindered by steric bulk.

Workflow for Catalyst System Optimization:

start Low Yield with Standard Pd Catalyst precatalyst Switch to Modern Palladacycle Precatalyst (e.g., G3, G4) start->precatalyst Inefficient Pd(0) formation ligand Select Bulky, Electron-Rich Phosphine Ligand (e.g., BrettPhos, RuPhos) precatalyst->ligand Optimize for steric hindrance preactivation Consider a Pre-activation Step: Stir Catalyst, Ligand, and Base Before Adding Substrates ligand->preactivation Ensure active catalyst formation success Improved Yield preactivation->success

Caption: Decision workflow for optimizing the palladium catalyst system.

Detailed Protocol for Catalyst Pre-activation:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 10-15 minutes. This allows for the formation of the active Pd(0) complex before the introduction of the substrates.

  • Add the aryl halide and the carbamate or amine to the pre-activated catalyst mixture.

  • Proceed with the reaction at the desired temperature.

Issue 2: Poor Substrate Reactivity

Sterically hindered aryl halides, particularly aryl chlorides, are less reactive than their bromide or iodide counterparts.

Strategies to Enhance Substrate Reactivity:

StrategyRationaleRecommended Action
Switch Halide Aryl bromides and iodides are generally more reactive in oxidative addition than aryl chlorides.[1]If synthetically feasible, use the corresponding aryl bromide or iodide instead of the chloride.
Use Aryl Triflates Aryl triflates can be more reactive than aryl chlorides, especially for sterically hindered substrates, as they can facilitate the transmetalation step.[7][8]Prepare the aryl triflate from the corresponding phenol and use it as the electrophile.
Increase Temperature Higher temperatures provide the necessary activation energy to overcome the steric barrier for oxidative addition and reductive elimination.Cautiously increase the reaction temperature in increments of 10-20 °C, monitoring for potential decomposition of starting materials or products.
Optimize Solvent The solvent can influence the solubility of reagents and the stability and activity of the catalyst.Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations.[9] For base-sensitive substrates, consider less polar solvents to potentially temper base strength.
Issue 3: Incompatible Base or Reaction Conditions

An inappropriate base can lead to side reactions or decomposition of starting materials.

Troubleshooting Base and Conditions:

start Low Yield or Decomposition Observed check_base_strength Is the base too strong for functional groups present? start->check_base_strength weaker_base Switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄) and increase temperature check_base_strength->weaker_base Yes stronger_base Use a stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS) check_base_strength->stronger_base No check_solubility Are all components soluble? weaker_base->check_solubility stronger_base->check_solubility change_solvent Screen alternative solvents (e.g., Toluene, Dioxane, CPME) check_solubility->change_solvent No success Optimized Reaction check_solubility->success Yes change_solvent->success

Caption: Troubleshooting guide for base selection and reaction conditions.

Experimental Protocol for Screening Bases:

  • Set up parallel reactions in small-scale vials.

  • To each vial, add the aryl halide (1.0 mmol), carbamate (1.2 mmol), palladium precatalyst (e.g., 2 mol%), and ligand (e.g., 2.4 mol%).

  • To separate vials, add different bases (e.g., NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄) in the appropriate stoichiometric amount (typically 1.4-2.0 mmol).

  • Add the anhydrous, degassed solvent to each vial.

  • Run the reactions at a standard temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).

  • Analyze the outcome of each reaction by a suitable method (e.g., LC-MS, GC-MS, or TLC) to determine the optimal base.

Alternative Method Highlight: Synthesis via Alkyl Aryl Carbonates

For particularly challenging sterically hindered anilines, a metal-free approach can be advantageous.

Reaction Scheme:

Primary arylamine + Alkyl Aryl Carbonate --(Strong Base, e.g., tBuLi)--> O-Alkyl N-Aryl Carbamate[3]

Key Advantages:

  • Avoids the use of potentially toxic and sensitive reagents like phosgene or isocyanates.[3]

  • Utilizes stable and readily accessible alkyl aryl carbonates.[3]

  • Can be effective for both electron-rich and electron-poor arylamines.[3]

General Protocol:

  • Dissolve the sterically hindered arylamine in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a strong base, such as t-butyllithium (tBuLi), to deprotonate the amine.

  • After a short stirring period, add the alkyl aryl carbonate.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and proceed with standard aqueous workup and purification.

References

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]

  • Zhang, Y., & Li, Z. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Molecules, 22(5), 793. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted carbamate synthesis by carbamidation. [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. [Link]

  • DSpace@MIT. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. [Link]

  • ResearchGate. (2025). Synthesis of Aryl Carbamates. [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]

  • Sotor, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7352. [Link]

  • Wiley Online Library. (n.d.). New Carbamates and Related Compounds. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wang, C., et al. (2023). Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines. Chemical Science, 14(14), 3737–3745. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed synthesis of N-aryl carbamates. [Link]

  • Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • MIT Open Access Articles. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. [Link]

  • SciSpace. (n.d.). A Metal‐Free Synthesis of N‐Aryl Carbamates under Ambient Conditions. [Link]

  • MIT Open Access Articles. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]

  • Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

  • ResearchGate. (n.d.). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. [Link]

  • RSC Publishing. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. [Link]

  • University of Strathclyde. (2009). Facile procedure for the synthesis of N-aryl-N-hydroxy carbamates. [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. [Link]

  • RSC Advances. (n.d.). Ruthenium complexes of sterically-hindered pentaarylcyclopentadienyl ligands. [Link]

Sources

Technical Support Center: Palladium-Catalyzed Functionalization of Tert-butyl N-(3-isopropylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PD-CAT-ISO-BOC Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: Substrate Analysis

You are working with Tert-butyl N-(3-isopropylphenyl)carbamate (referred to herein as Substrate A ). Successful palladium catalysis with this substrate requires navigating three specific structural challenges:

  • The "Meta-Isopropyl" Steric Wall: The isopropyl group at the 3-position creates a significant steric differentiation between the two ortho positions (C2 and C6). Standard catalytic cycles will heavily favor the less hindered C6 position. Accessing C2 (the "pocket" position) requires specialized small ligands.

  • The Weak Directing Group (DG): The

    
    -Boc moiety is a weak directing group compared to amides or pyridines. It coordinates to Pd(II) through the carbonyl oxygen, but the binding constant is low, often leading to catalyst decomposition (Pd black) before C-H activation occurs.
    
  • Boc Lability: While generally stable, the Boc group can undergo thermolytic cleavage at temperatures

    
     or acid-catalyzed deprotection if the reaction generates HX byproducts (common in oxidative couplings).
    

Module 1: C-H Activation Troubleshooting

User Scenario: I am attempting ortho-arylation or alkylation, but I observe low yields (<20%) and significant starting material recovery.

Root Cause Analysis

The primary failure mode is the Entropic Penalty of Coordination . The bulky meta-isopropyl group forces the Boc group out of planarity with the phenyl ring, increasing the energy barrier for the initial cyclopalladation step.

Protocol 1.1: The "Ligand Acceleration" System

Do not rely on "ligandless" conditions (e.g., Pd(OAc)₂ alone). You must use Mono-N-Protected Amino Acid (MPAA) ligands. These ligands act as a proton shuttle, lowering the activation energy for the C-H bond cleavage via a Concerted Metalation-Deprotonation (CMD) pathway.

Recommended System:

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Ligand: Ac-Gly-OH (Acetylglycine) or Boc-Val-OH (20 mol%)

  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol. Note: HFIP is privileged for electron-rich substrates.

  • Oxidant (if coupling with arenes): AgOAc (2.0 equiv) or Benzoquinone.

Regioselectivity Map & Logic

The following diagram illustrates the steric clash that dictates regioselectivity.

Regioselectivity Substrate Tert-butyl N-(3-isopropylphenyl)carbamate C2_Path Path A: C2 Functionalization (Between Boc and iPr) Substrate->C2_Path Pd(OAc)2 C6_Path Path B: C6 Functionalization (Para to iPr) Substrate->C6_Path Pd(OAc)2 Steric_Clash STERIC CLASH: High Transition State Energy Requires Small Ligands C2_Path->Steric_Clash Product_C6 Major Product (C6) Kinetic Control C6_Path->Product_C6

Caption: Regioselectivity logic flow. The meta-isopropyl group effectively blocks C2 access under standard conditions, favoring C6 functionalization.

Module 2: Buchwald-Hartwig Cross-Coupling

User Scenario: I am using the substrate as a nucleophile (coupling with an aryl halide) or synthesizing the substrate from 3-isopropyl aniline. The reaction turns black immediately, and I see hydrodehalogenation of the aryl halide.

Root Cause Analysis
  • Pd Black Formation: The Boc-aniline is a bulky, electron-rich nucleophile. If the oxidative addition (OA) is slow, or if the amine coordination is weak, the unstable Pd(0) species aggregates into inactive Pd black.

  • Hydrodehalogenation: This occurs when the

    
    -hydride elimination pathway outcompetes the reductive elimination. This is common when using "old school" catalysts like Pd(PPh₃)₄.
    
Protocol 2.1: The Precatalyst Solution

Abandon in-situ catalyst generation (Pd(OAc)₂ + Ligand). Use Palladacycle Precatalysts which ensure a 1:1 L:Pd ratio and rapid activation.

Optimized Conditions:

Component Recommendation Rationale
Precatalyst XPhos Pd G4 or BrettPhos Pd G4 Bulky biaryl phosphines facilitate reductive elimination with sterically hindered anilines. G4 precatalysts activate at room temperature.
Base K₃PO₄ or Cs₂CO₃ Avoid NaOtBu if possible.[2] Strong alkoxides can attack the Boc carbonyl or cause elimination on the isopropyl group if harsh heating is used.
Solvent t-BuOH or Dioxane Protic solvents (t-BuOH) can assist in the proton-transfer step of the catalytic cycle.

| Temperature | 80°C - 100°C | Do not exceed 110°C to preserve the Boc group. |

Module 3: Boc Group Integrity & Stability

User Scenario: My coupling worked, but the Boc group is partially missing or I see a complex mixture.

Mechanism of Failure

While Boc is stable to base, it is sensitive to Lewis Acidic Palladium at high temperatures. In oxidative couplings (e.g., using Ag salts), the generation of acetic acid (AcOH) or TfOH in situ can autocatalyze Boc removal.

Self-Validating Stability Protocol

Before committing precious material, run this control:

  • Dissolve Substrate A in your target solvent.

  • Add the Base and Oxidant (if applicable) without the catalyst.

  • Heat to reaction temperature for 2 hours.

  • Analyze by LCMS: If Boc loss > 5%, add MgO (Magnesium Oxide) (2.0 equiv) to the reaction as an acid scavenger.

Troubleshooting Decision Tree

Follow this logic path to diagnose your specific reaction failure.

Troubleshooting Start Start: Reaction Failed Observation What do you see? Start->Observation Black_Ppt Black Precipitate (Pd Aggregation) Observation->Black_Ppt Precipitate No_Rxn No Reaction (SM Recovery) Observation->No_Rxn Clear/Unchanged Decomp Complex Mixture (Boc Loss) Observation->Decomp New messy peaks Sol_Black Switch to Precatalyst (G3/G4) Increase Ligand:Pd ratio Black_Ppt->Sol_Black Sol_NoRxn Check Sterics (C2 vs C6) Add MPAA Ligand (Ac-Gly-OH) Switch Solvent to HFIP No_Rxn->Sol_NoRxn Sol_Decomp Lower Temp <100°C Add MgO Scavenger Switch Base to K3PO4 Decomp->Sol_Decomp

Caption: Decision tree for diagnosing reaction failures with Substrate A.

FAQ: Frequently Asked Questions

Q: Can I functionalize the C2 position (between the Boc and Isopropyl)? A: It is extremely difficult due to the "buttressing effect" of the isopropyl group. You typically need a Transient Directing Group (TDG) strategy or a specific Norbornene-mediated (Catellani-type) relay, but standard C-H activation will almost exclusively target C6 [1].

Q: Why is my aryl halide reducing (Hydrodehalogenation) instead of coupling? A: This is often caused by the solvent acting as a hydride source or slow reductive elimination. Switch to a non-polar solvent like Toluene or use a bulky ligand like BrettPhos which accelerates the reductive elimination step, preventing the hydride shift [2].

Q: Is the isopropyl group stable? A: Generally, yes. However, if you use radical conditions (e.g., high temperature with peroxides), you risk benzylic oxidation at the isopropyl methine (CH) position. Stick to two-electron Pd(0)/Pd(II) cycles to avoid this.

References

  • Wang, X., Leow, D., & Yu, J. Q. (2011). Pd(II)-catalyzed para-selective C–H arylation of monosubstituted arenes. Journal of the American Chemical Society, 133(35), 13864–13867. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions. Accounts of Chemical Research, 45(6), 788–802. Link

Sources

Removal of residual reagents from "Tert-butyl N-(3-isopropylphenyl)carbamate" synthesis

[1]

Executive Summary

You are encountering purification challenges in the synthesis of Tert-butyl N-(3-isopropylphenyl)carbamate . This reaction involves the protection of 3-isopropylaniline using Di-tert-butyl dicarbonate (

1

While this reaction is standard, the specific lipophilicity of the isopropyl group and the reduced nucleophilicity of the aniline nitrogen create a unique purification profile.[1] Common issues include persistent excess

1

This guide provides self-validating protocols to remove these impurities without resorting to tedious column chromatography whenever possible.[1]

Diagnostic: Identify Your Impurity

Compare your TLC/LC-MS data with the table below to select the correct protocol.

ImpurityTLC Characteristic (vs. Product)Chemical NatureRemoval Strategy
Excess

Faint, non-UV active stain (iodine/ninhydrin).[1] High

.
ElectrophileProtocol A: Chemical Scavenging
3-Isopropylaniline Lower

, distinct UV absorbance, stains with ninhydrin.[1]
Nucleophile (Weak Base)Protocol B: Controlled Acid Wash
N,N-Di-Boc Higher

than product.[1]
Bis-carbamateProtocol C: Selective Hydrolysis

Protocol A: Removal of Excess (The "Scavenger" Method)

The Issue:

The Solution: Convert the lipophilic

1

Reagent: N,N-Dimethyl-1,3-propanediamine (DMPA) (or similar diamine).[1]

Step-by-Step Workflow:
  • End-of-Reaction Check: Confirm conversion of starting aniline by TLC. Do not work up yet.

  • Add Scavenger: Add 0.5 – 1.0 equivalents (relative to the excess

    
    ) of DMPA directly to the reaction mixture.
    
    • Why? The primary amine of DMPA reacts rapidly with residual

      
       to form an acyl-urea.[1]
      
  • Stir: Stir at room temperature for 15–30 minutes.

  • The Partition: Dilute with Ethyl Acetate (EtOAc).

  • The Wash: Wash the organic layer with 1M Citric Acid or 0.5M HCl (Cold).

    • Mechanism:[2][3][4][5] The tertiary amine on the DMPA-urea becomes protonated, rendering the byproduct ionic and water-soluble.[1] It migrates to the aqueous layer, leaving your pure carbamate in the organic layer.[1]

Protocol B: Removal of Unreacted 3-Isopropylaniline

The Issue: Anilines are weak nucleophiles. If the reaction stops at 95% conversion, the remaining 5% aniline is difficult to separate because both the product and impurity are lipophilic aromatics.[1]

The Risk: N-Boc anilines are acid-sensitive .[1] A strong acid wash (e.g., 2M HCl) intended to protonate the starting aniline may inadvertently deprotect your product, reverting it back to the starting material.

The "Cold & Fast" Wash Protocol:
  • Temperature Control: Cool your organic phase (EtOAc or DCM) to 0°C .

  • Buffer Selection: Use 10% (w/v) Citric Acid (pH ~2.2) instead of strong mineral acids.[1][4][6]

    • Alternative: If using HCl, use 0.5M HCl and limit contact time.

  • Execution:

    • Perform two rapid washes (max 2 minutes shaking per wash).

    • Immediately neutralize the organic layer with Saturated Sodium Bicarbonate (

      
      ) to stop any potential deprotection.
      
  • Validation: Spot TLC of the organic layer immediately.[1] The lower running aniline spot should be absent.[1]

Protocol C: Salvaging the N,N-Di-Boc Byproduct

The Issue: If you used aggressive bases (e.g., DMAP +

1

The Solution: Selective basic hydrolysis.[1] The second Boc group is sterically crowded and electron-deficient, making it more labile to base than the mono-Boc product.[1]

Rescue Procedure:
  • Isolate: Isolate the crude mixture (containing both Mono- and Di-Boc).

  • Dissolve: Dissolve in Methanol (MeOH).

  • Treat: Add NaOH (2M, 2–3 equiv) or

    
     (3 equiv) .
    
  • Heat: Warm to 40–50°C and monitor by TLC.

    • Observation: The high

      
       spot (Di-Boc) will disappear and converge into the product spot (Mono-Boc).
      
  • Workup: Once the Di-Boc is consumed, evaporate MeOH, redissolve in EtOAc, and wash with water/brine.

Visual Troubleshooting Guides

Figure 1: Purification Logic Flow

This decision tree outlines the logical steps for purifying the crude reaction mixture based on the impurities present.[1]

PurificationLogicStartCrude Reaction MixtureCheckTLCAnalyze TLC/LC-MSStart->CheckTLCDecision1Excess Boc2O Present?CheckTLC->Decision1ScavengeAdd DMPA Scavenger(Form Water-Soluble Urea)Decision1->ScavengeYesDecision2Unreacted Aniline?Decision1->Decision2NoScavenge->Decision2AcidWashWash w/ 10% Citric Acid(Cold, Rapid)Decision2->AcidWashYesDecision3Di-Boc Formed?Decision2->Decision3NoAcidWash->Decision3HydrolysisTreat w/ NaOH/MeOH(Revert to Mono-Boc)Decision3->HydrolysisYesFinalPure Tert-butyl N-(3-isopropylphenyl)carbamateDecision3->FinalNoHydrolysis->Final

Caption: Logical workflow for sequential impurity removal. Follow the path based on TLC diagnostics.

Figure 2: The "Scavenger" Mechanism

Visualizing how the DMPA scavenger removes excess

1

ScavengerMechcluster_organicOrganic Phase (EtOAc)cluster_aqueousAqueous Phase (Acidic)Boc2OExcess Boc2O(Lipophilic)ReactionReaction(15 mins)Boc2O->ReactionProductTarget Product(Lipophilic)Product->ProductRemains in OrgDMPAAdd DMPA(Scavenger)DMPA->ReactionWasteProtonated Urea(Water Soluble)Reaction->WasteAcid Wash

Caption: Mechanism of Action: The amine scavenger converts lipophilic

1

References

  • DMPA Scavenging Method

    • Title: Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate.[1][5]

    • Source:Synthesis (Thieme), 2001.[5]

  • General Boc Protection & Workup

    • Title: An In-depth Technical Guide to the Boc Protection of Primary Amines.[1][2]

    • Source: BenchChem Technical Support.[1][2][4][7]

  • Selective Hydrolysis of Di-Boc

    • Title: Selective Mono-Boc Protection of Diamines (and hydrolysis discussion).
    • Source:Journal of the Mexican Chemical Society, 2017.[8]

    • URL:[Link][5][6][9]

  • Stability of N-Boc Anilines

    • Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection (Discusses acid lability).
    • Source:Molecules (MDPI), 2020.
    • URL:[Link]

Validation & Comparative

Orthogonal protection strategies involving "Tert-butyl N-(3-isopropylphenyl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of lipophilic pharmaceutical intermediates—particularly kinase inhibitors and receptor modulators—Tert-butyl N-(3-isopropylphenyl)carbamate (CAS: 152418-89-8) serves as a critical "masking" intermediate. Unlike simple aniline protection, the presence of the meta-isopropyl group introduces unique steric and electronic factors that influence protection kinetics, solubility profiles, and directing group (DG) behavior during C-H functionalization.

This guide moves beyond generic "Boc-protection" protocols. It provides a rigorous, data-backed comparison of this specific carbamate against Cbz, Fmoc, and Acetyl alternatives, focusing on orthogonal stability during multi-step synthesis. We analyze its utility in sequences requiring base-catalyzed cross-coupling or hydrogenolytic cleavage of co-existing groups.

The Substrate: Why 3-Isopropylphenyl?

The 3-isopropylphenyl moiety is a pharmacophore often selected to fill hydrophobic pockets in target proteins (e.g., Raf kinase, PXR receptors) while maintaining a specific dihedral angle relative to the core scaffold.

  • Electronic Effect: The isopropyl group is weakly electron-donating (+I effect), making the amine nitrogen more nucleophilic than unsubstituted aniline, but also more prone to oxidation.

  • Steric Effect: The meta substitution is less hindering than ortho, allowing standard protection conditions, but it sufficiently disrupts planarity to enhance solubility in non-polar solvents (DCM, Toluene) compared to planar analogs.

Comparative Analysis: Protecting Group Strategy

When designing a synthesis involving 3-isopropylaniline, the choice of the Tert-butyloxycarbonyl (Boc) group is rarely arbitrary. It is chosen for specific orthogonal properties .

Table 1: Performance Matrix of N-Protecting Groups for 3-Isopropylaniline

FeatureBoc (Tert-butyl carbamate) Cbz (Benzyl carbamate) Fmoc (Fluorenylmethoxycarbonyl) Ac (Acetamide)
Install Conditions Mild (Boc₂O, Base)Mild (Cbz-Cl, Base)Mild (Fmoc-Cl, Base)Harsh/Exothermic (Ac₂O)
Acid Stability Labile (Cleaves in TFA/HCl)Stable (mostly)Stable Stable
Base Stability Excellent (Stable to LiOH, NaH)Moderate (Hydrolyzes in strong base)Labile (Cleaves in Piperidine/DBU)Moderate (Hydrolyzes in strong base)
H₂/Pd Stability Excellent (Orthogonal)Labile (Cleaves)Stable Stable
Atom Economy Poor (Loss of t-Bu)ModerateVery Poor (Large fluorenyl group)Excellent
Crystallinity Moderate (Often oil/low melt)GoodExcellent (Solid)Good
Primary Use Case Base-catalyzed coupling sequences Acid-catalyzed sequencesAcid-sensitive substratesPermanent blocking

Strategic Verdict: Use Tert-butyl N-(3-isopropylphenyl)carbamate when your synthetic route involves:

  • Saponification: Cleaving an ester elsewhere in the molecule (LiOH/MeOH).

  • Hydrogenolysis: Removing a Benzyl (Bn) ether or Cbz group from a different site.

  • Organometallics: Suzuki or Buchwald couplings where basic conditions would cleave Fmoc.

Experimental Workflows

Protocol A: Quantitative Installation of the Boc Group

Objective: Synthesize Tert-butyl N-(3-isopropylphenyl)carbamate without generating isocyanate side products or bis-Boc species.

Reagents:

  • 3-Isopropylaniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv) or DIPEA

  • DMAP (0.05 equiv - Catalytic)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask, dissolve 3-isopropylaniline (e.g., 10 mmol) in DCM (30 mL). Add TEA (12 mmol).

  • Addition: Cool the solution to 0°C (ice bath). This controls the exotherm and suppresses bis-protection.

  • Catalysis: Add DMAP (0.5 mmol). Slowly add Boc₂O (11 mmol) dissolved in minimal DCM dropwise over 15 minutes.

    • Why? The meta-isopropyl group adds electron density, making the amine reactive. Rapid addition can lead to N(Boc)2 formation.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

    • Self-Validation: Monitor TLC (Hexane/EtOAc 8:1). Starting amine (polar, stains with ninhydrin) should disappear. Product (RF ~0.5) is UV active but ninhydrin negative.

  • Workup (Critical for Purity):

    • Wash with 0.5 M HCl (2 x 15 mL). This removes unreacted amine and DMAP/TEA.

    • Wash with Sat. NaHCO₃ (to remove Boc-acid byproduct).

    • Dry over Na₂SO₄ and concentrate.

  • Result: The product usually solidifies upon standing or high-vacuum drying. Yield >95%.

Protocol B: Orthogonal Deprotection (The "Litmus Test")

Objective: Selective removal of the Boc group in the presence of a Benzyl ether (simulated orthogonality).

Reagents:

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIPS) - Scavenger

Methodology:

  • Dissolve the protected carbamate in DCM (0.1 M concentration).

  • Add TIPS (2.5% v/v) to scavenge the tert-butyl cation, preventing alkylation of the electron-rich isopropylphenyl ring.

  • Add TFA (20% v/v final concentration) at 0°C.

  • Stir for 1 hour.

  • Validation: The Boc group cleaves cleanly. If a Benzyl group were present on the ring, it would remain intact (unlike with H₂/Pd).

Visualization: Orthogonal Logic & Pathway

The following diagram illustrates the strategic logic of using the Boc group in a multi-step synthesis involving a hypothetical scaffold with competing functional groups.

OrthogonalStrategy cluster_legend Key Decision Point Start 3-Isopropylaniline (Reactive Amine) Protected Tert-butyl N-(3-isopropylphenyl)carbamate (Boc-Protected) Start->Protected Boc2O, TEA (Yield >95%) FmocPath Alternative: Fmoc-Protection Start->FmocPath Fmoc-Cl Func Functionalization Step (e.g., Suzuki Coupling / Alkylation) Base: K2CO3, Solvent: DMF Protected->Func Orthogonal Stability: Boc survives Base Deprotect Deprotection (TFA/DCM) Func->Deprotect Acidic Cleavage Final Final Product (Free Amine + Functionalized Scaffold) Deprotect->Final Neutralization Fail FAILURE: Fmoc cleaves during Basic Coupling FmocPath->Fail Basic Conditions

Figure 1: Decision logic for selecting Boc protection. Note that Fmoc strategies fail during base-catalyzed intermediate steps, whereas the Boc-carbamate remains inert.

References

  • Synthesis of 3-isopropylaniline derivatives

    • Title: Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies in C. neoformans.
    • Source: University of Liverpool Repository (PhD Thesis).
    • URL:[Link]

    • Relevance: Validates the quantitative yield of Boc-protection of 3-isopropylaniline (Compound 39/16k context).
  • Orthogonal Protection Strategies in Medicinal Chemistry

    • Title: Protecting Groups in Organic Synthesis (General Reference for Boc vs Fmoc stability).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Confirms stability profiles (Acid vs Base) cited in Table 1.
  • Application in PXR Agonist Synthesis

    • Title: Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR.[1]

    • Source: Journal of Medicinal Chemistry (via NCBI).
    • URL:[Link]

    • Relevance: Demonstrates the use of 3-isopropylaniline as a key building block in active pharmaceutical ingredient (API) synthesis.
  • Catalog Verification: Title: Tert-butyl N-(3-isopropylphenyl)carbamate Product Page. Source: Sigma-Aldrich. Relevance: Verifies the commercial availability and CAS registry of the specific compound.

Sources

Safety Operating Guide

Personal protective equipment for handling Tert-butyl N-(3-isopropylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Tert-butyl N-(3-isopropylphenyl)carbamate (CAS: 152418-89-8) is a lipophilic, N-protected aniline derivative commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

While the tert-butoxycarbonyl (Boc) group significantly reduces the volatility compared to its parent amine (3-isopropylaniline), it does not eliminate toxicity. Upon metabolic or chemical hydrolysis (acidic conditions), this compound releases 3-isopropylaniline , a known irritant and potential methemoglobinemia inducer.

Critical Directive: Treat this substance not merely as an inert solid, but as a "masked" aniline. Standard laboratory attire is insufficient; specific barrier protection against organic nitrogen compounds is required.

Hazard Identification & Risk Assessment

To understand the safety requirements, we must analyze the Structure-Activity Relationship (SAR).

Component MoietyHazard ContributionGHS Classification (Extrapolated)
Aniline Core Potential for blood toxicity (Methemoglobinemia), skin sensitization, and aquatic toxicity.H302: Harmful if swallowedH317: May cause allergic skin reaction
Isopropyl Group Increases lipophilicity (LogP), enhancing dermal absorption rates compared to unsubstituted anilines.H315: Causes skin irritation
Boc-Moiety Reduces vapor pressure but increases molecular weight, creating dust inhalation hazards during weighing.H319: Causes serious eye irritationH335: May cause respiratory irritation
Risk Assessment Logic Flow

The following diagram illustrates the decision logic for handling this specific carbamate based on its physical state.

RiskAssessment Start Start: Handling Tert-butyl N-(3-isopropylphenyl)carbamate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Solution Dissolved in Organic Solvent StateCheck->Solution DustHazard Primary Hazard: Inhalation of Particulates Solid->DustHazard SolventCheck Identify Solvent Carrier Solution->SolventCheck SolidPPE Req: N95/P95 Mask + Nitrile Gloves DustHazard->SolidPPE Halogenated DCM / Chloroform SolventCheck->Halogenated Polar EtOAc / Methanol SolventCheck->Polar GloveFail WARNING: Nitrile degrades rapidly Halogenated->GloveFail StdGlove Req: Double Nitrile (0.11mm min) Polar->StdGlove Laminate Req: Silver Shield / Laminate Gloves GloveFail->Laminate caption Figure 1: PPE Selection Logic based on Physical State and Solvent Carrier

Personal Protective Equipment (PPE) Matrix

Scientific justification for PPE selection focuses on permeation breakthrough time and particulate filtration efficiency .

Hand Protection (The Critical Barrier)

Because the isopropyl group enhances lipid solubility, dermal absorption is a primary route of exposure.

ScenarioRecommended Glove MaterialRationale & Technical Specs
Dry Solid Handling Nitrile Rubber (Min 0.11 mm)Provides excellent abrasion resistance and sufficient barrier against dry particulates. Change every 2 hours or immediately if contaminated.
Solution (DCM) PVA or Laminate (Silver Shield) CRITICAL: Standard nitrile degrades in <5 mins in Dichloromethane (DCM). If using DCM for deprotection, you must use laminate gloves or double-glove with a specific heavy-duty chemically resistant outer layer.
Solution (EtOAc/MeOH) Double Nitrile Ethyl Acetate permeates nitrile in ~15-30 mins. Double gloving provides a "sacrificial" outer layer, allowing time to change gloves upon splash contact.
Respiratory & Eye Protection
  • Respiratory:

    • Primary Control: Handle strictly inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P95 or N95 particulate respirator . Surgical masks offer zero protection against chemical dust.

  • Eye Protection:

    • Chemical Safety Goggles (ANSI Z87.1 compliant) are mandatory. Safety glasses with side shields are insufficient because fine organic dust can bypass side shields and dissolve in the tear film, causing immediate ocular irritation [1].

Operational Protocol: Safe Handling & Weighing

Objective: Transfer compound without generating airborne dust or contaminating the balance area.

Step-by-Step Workflow
  • Static Control: Use an anti-static gun or ionizer bar. Lipophilic carbamates are prone to static charge, causing "flying powder" during weighing.

  • Tare Setup: Place the receiving vessel (flask) inside a secondary container (beaker) to catch spills.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Dissolution (If applicable): Add solvent slowly down the side of the flask to minimize aerosolization of the powder.

Handling Diagram

HandlingWorkflow Prep 1. Preparation (Check Fume Hood Flow) Weigh 2. Weighing (Use Anti-Static Gun) Prep->Weigh Don PPE Transfer 3. Transfer (Closed Vessel) Weigh->Transfer Slow Pour Clean 4. Decontamination (Wipe with MeOH) Transfer->Clean Seal Container Waste 5. Disposal (Solid Waste Stream) Clean->Waste Discard Wipes caption Figure 2: Operational Workflow for Safe Weighing and Transfer

Emergency Response & Decontamination

Exposure Response
  • Inhalation: Move to fresh air immediately. The hydrolysis product (isopropylaniline) can cause respiratory distress. Seek medical attention if coughing persists.

  • Skin Contact: Wash with soap and copious water for 15 minutes.[1] Do not use alcohol/acetone for skin cleanup; these solvents enhance the absorption of the carbamate into the bloodstream [2].

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.

Spill Cleanup
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don double nitrile gloves, goggles, and a P95 respirator.

  • Contain:

    • Solid Spill: Cover with wet paper towels (to prevent dust) and scoop into a waste bag.

    • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Decontaminate: Wipe the surface with a dilute surfactant (soap water) followed by ethanol.

Disposal & Waste Management

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

  • Solid Waste: Dispose of as "Hazardous Organic Solid." Label clearly as "Contains Carbamates/Anilines."

  • Liquid Waste:

    • If dissolved in DCM: Halogenated Organic Waste .

    • If dissolved in Acetone/EtOAc: Non-Halogenated Organic Waste .

  • Empty Containers: Triple rinse with a solvent (e.g., acetone) before discarding. The rinseate must be treated as hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Eye and Face Protection. United States Department of Labor. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 458679, 3-Isopropylaniline. Retrieved October 26, 2025, from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • American Chemical Society (ACS). (2024). Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety. [Link]

Sources

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